Amino-PEG12-Acid
Description
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRBQLQDLAFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Amino-PEG12-Acid
Introduction:
Amino-PEG12-Acid is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. Its structure is characterized by a terminal primary amine group, a hydrophilic polyethylene glycol (PEG) chain of a specific length, and a terminal carboxylic acid group. This unique arrangement allows for the conjugation of diverse molecules, facilitating the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Core Chemical Structure:
The fundamental structure of this compound consists of three key components:
-
Primary Amino Group (-NH2): This functional group is highly reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as carboxylic acids in the presence of coupling agents. This reactivity allows for the covalent attachment to proteins, peptides, or other molecules bearing a suitable reactive partner.
-
Polyethylene Glycol (PEG) Spacer: The "PEG12" designation indicates a chain of twelve repeating ethylene glycol (-CH2CH2O-) units. This hydrophilic polymer chain imparts several advantageous properties to the molecule and its conjugates, including increased aqueous solubility, reduced immunogenicity, and improved in vivo stability.
-
Carboxylic Acid Group (-COOH): Located at the opposite end of the PEG chain from the amino group, the carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This functionality enables the linkage to another molecule of interest.
The systematic IUPAC name for this compound is 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid[1]. Its chemical formula is C27H55NO14[1][2].
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C27H55NO14 | [1][2] |
| Molecular Weight | 617.73 g/mol | |
| Exact Mass | 617.3623 | |
| Elemental Analysis | C, 52.50; H, 8.97; N, 2.27; O, 36.26 |
Experimental Protocols:
The utility of this compound lies in its ability to covalently link two different molecules. Below are generalized experimental protocols for its use in bioconjugation.
Protocol 1: Amide Bond Formation via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a protein containing lysine residues.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Add a molar excess of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Allow the reaction to proceed at room temperature for several hours to form the NHS ester of this compound.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Conjugation to the Protein:
-
Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated Amino-PEG12-NHS ester to the protein solution in a controlled molar ratio.
-
Incubate the reaction mixture at room temperature or 4°C for a specified period, typically ranging from 1 to 4 hours.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: Carbodiimide-Mediated Conjugation to an Amine-Containing Molecule
This protocol details the direct conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine.
-
Reaction Setup:
-
Dissolve the amine-containing molecule and a molar excess of this compound in an appropriate buffer (e.g., MES buffer at pH 6.0).
-
Add a freshly prepared solution of a carbodiimide, such as EDC, to initiate the coupling reaction.
-
Optionally, N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) can be included to improve coupling efficiency and create a more stable intermediate.
-
-
Incubation:
-
Allow the reaction to proceed for several hours at room temperature with gentle mixing.
-
-
Purification and Analysis:
-
Purify the conjugate using appropriate chromatographic techniques (e.g., ion-exchange or reversed-phase HPLC) to separate the product from unreacted starting materials and byproducts.
-
Confirm the identity and purity of the conjugate by mass spectrometry and other relevant analytical methods.
-
Visualizations:
Caption: Chemical structure of this compound.
Caption: General workflow for bioconjugation using this compound.
References
An In-Depth Technical Guide to Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties and applications of Amino-PEG12-Acid, a heterobifunctional linker commonly employed in biomedical research and drug development. Its unique structure, featuring a terminal amine and a carboxylic acid separated by a 12-unit polyethylene glycol (PEG) chain, offers significant advantages in the design of complex bioconjugates.
Physicochemical Properties
This compound is a valuable tool for researchers due to its defined molecular weight and composition, which allows for precise control in the synthesis of bioconjugates. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting molecules.
| Property | Value | References |
| Molecular Weight | 617.72 g/mol | [1][2] |
| 617.7 g/mol | [3] | |
| 617.73 g/mol | [4][5] | |
| Chemical Formula | C27H55NO14 | |
| CAS Number | 1415408-69-3 | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF |
Experimental Protocols: Application in PROTAC Synthesis
This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following is a generalized protocol for the synthesis of a PROTAC using this compound.
Objective: To synthesize a PROTAC by conjugating a target protein ligand and an E3 ligase ligand using this compound as a linker.
Materials:
-
Target protein ligand with a reactive functional group (e.g., a primary amine)
-
E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid)
-
This compound
-
Coupling agents (e.g., HATU, EDC/NHS)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
-
Add a coupling agent such as HATU and a base like DIPEA to activate the carboxylic acid group.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Conjugation to this compound:
-
To the activated E3 ligase ligand solution, add a solution of this compound in anhydrous DMF.
-
The primary amine of the this compound will react with the activated carboxylic acid of the E3 ligase ligand to form a stable amide bond.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress using LC-MS.
-
-
Purification of the Intermediate:
-
Upon completion, purify the resulting E3 ligase ligand-linker conjugate using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the purified E3 ligase ligand-linker conjugate in anhydrous DMF.
-
Activate the terminal carboxylic acid of the PEG linker using a coupling agent like EDC and NHS.
-
Stir the reaction at room temperature for 1 hour.
-
-
Conjugation to the Target Protein Ligand:
-
Add the target protein ligand (with a primary amine) to the activated E3 ligase ligand-linker solution.
-
Allow the reaction to proceed overnight at room temperature.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR spectroscopy.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for PROTAC synthesis utilizing this compound and the general mechanism of action for the resulting PROTAC.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: PROTAC mechanism of action.
References
An In-Depth Technical Guide to the Amino-PEG12-Acid Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties and applications of the Amino-PEG12-Acid linker, a versatile tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
The this compound linker is a heterobifunctional molecule featuring a primary amine group and a terminal carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) chain. This structure imparts a unique combination of reactivity and favorable physicochemical properties.
Physicochemical Properties
The defining characteristic of the this compound linker is its hydrophilic PEG spacer, which significantly enhances the aqueous solubility of conjugated molecules.[1][2][3][4] This property is crucial for improving the pharmacokinetic profiles of therapeutic agents and preventing aggregation.[1]
| Property | Value | References |
| Molecular Weight | ~617.7 g/mol | |
| Chemical Formula | C27H55NO14 | |
| CAS Number | 196936-04-6 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | -20°C for long-term storage |
Chemical Properties and Reactivity
The this compound linker possesses two distinct reactive functional groups, allowing for sequential and controlled conjugation reactions.
-
Amino Group (NH2): The primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (aldehydes and ketones).
-
Carboxylic Acid Group (COOH): The terminal carboxylic acid can be activated to react with nucleophiles, primarily primary amines, to form stable amide bonds. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an NHS ester to enhance efficiency and stability of the active intermediate.
This dual reactivity makes it an ideal spacer for linking a wide variety of molecules, including proteins, peptides, small molecule drugs, and targeting ligands.
Key Applications in Drug Development
The unique properties of the this compound linker make it a valuable component in the design of sophisticated drug delivery systems and therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The hydrophilic PEG chain of the this compound linker can enhance the solubility and stability of the ADC, improve its pharmacokinetic profile, and potentially reduce immunogenicity.
Signaling Pathway of ADC Action
The following diagram illustrates the general mechanism of action for an ADC following binding to its target on a cancer cell.
References
Technical Guide: Solubility Profile of Amino-PEG12-Acid in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Amino-PEG12-Acid, a critical bifunctional linker used extensively in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in commonly used solvents like water and dimethyl sulfoxide (DMSO) is paramount for successful experimental design, formulation, and bioconjugation.
Core Compound Properties
This compound, systematically named 1-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid, is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal carboxylic acid group. The 12-unit PEG chain imparts significant hydrophilicity to the molecule, a key feature that enhances the aqueous solubility of the conjugates it forms.
Solubility Data
The solubility of this compound has been qualitatively and quantitatively assessed in both aqueous and organic solvent systems. The hydrophilic nature of the extensive PEG chain governs its solubility profile.
| Solvent | Type | Reported Solubility | Molar Equivalent (approx.) | Notes |
| Water | Aqueous | Soluble / Aqueous Soluble[1][2][3] | Not specified | The compound is readily soluble in aqueous media due to the hydrophilic PEG spacer.[4] |
| DMSO | Organic | 12.5 mg/mL[5] | 20.24 mM | Dissolution may be aided by sonication and gentle warming to 60°C. The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| DMF | Organic | Soluble | Not specified | - |
Experimental Protocols
Determining the precise solubility of a compound under specific experimental conditions is often necessary. Below are detailed methodologies for thermodynamic and kinetic solubility assays, adapted for a compound like this compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
1. Materials:
-
This compound (solid powder)
-
Solvent (e.g., Deionized Water, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a calibrated UV-Vis spectrophotometer.
-
Analytical balance
2. Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent (e.g., 1 mL of water or DMSO) to the vial.
-
Securely cap the vial and place it on an orbital shaker.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining micro-particulates.
-
Prepare a series of dilutions of the clear filtrate with the solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery and assesses how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.
1. Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
96-well microtiter plates.
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.
-
Multichannel pipettes.
2. Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the contents of the wells thoroughly by shaking the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.
-
Alternatively, for a direct concentration measurement, the plate can be centrifuged to pellet any precipitate. The supernatant is then transferred to a new UV-compatible plate, and the absorbance is measured to determine the concentration of the dissolved compound against a standard curve.
-
The kinetic solubility is the highest concentration at which no precipitate is detected.
Visualizations
Logical Diagram: Role in PROTAC Solubility
The primary application of this compound is as a linker in PROTACs. The PEG component is crucial for overcoming the poor solubility often associated with these large, complex molecules.
Caption: Role of this compound in enhancing PROTAC solubility.
Experimental Workflow: Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
The Lynchpin of Bioconjugation: A Technical Guide to Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of a therapeutic or diagnostic agent. Among the vast array of available options, Amino-PEG12-Acid has emerged as a cornerstone for its unique combination of hydrophilicity, biocompatibility, and precisely defined length. This technical guide provides an in-depth exploration of the core functions of this compound in bioconjugation, offering quantitative data, detailed experimental protocols, and visual representations of its role in critical biological processes.
Core Functionality: A Bridge of Versatility and Improved Performance
This compound is a heterobifunctional linker composed of a 12-unit polyethylene glycol (PEG) chain flanked by a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH). This structure provides a versatile platform for covalently linking two different molecules, such as a protein and a small molecule drug. The PEG backbone, with its repeating ethylene oxide units, is the key to many of its advantageous properties.[1][2]
The primary functions of this compound in bioconjugation include:
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Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules it is conjugated to.[3] This is particularly crucial for many potent anticancer drugs that are inherently poorly soluble. Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.[4]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[1] The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, leading to a longer circulation half-life in the bloodstream. This allows for less frequent dosing and sustained therapeutic effect.
-
Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response against the bioconjugate.
-
Precise Spacer Control: The defined length of the 12-unit PEG chain provides a precise and consistent spacer between the conjugated molecules. This is critical for maintaining the biological activity of both moieties and for optimizing the geometry of interactions, such as in the formation of ternary complexes in PROTACs.
Quantitative Data on the Impact of PEG12 Linkers
The following table summarizes key quantitative data from a study comparing antibody-drug conjugates (ADCs) utilizing different PEG linker architectures. This data highlights the significant impact of the PEG linker on the pharmacokinetic properties of the bioconjugate.
| Parameter | ADC with Pendant 2x PEG12 Linkers | ADC with Linear PEG24 Linker | Reference |
| Clearance Rate | Slower | Faster | |
| Aggregation Tendency | Lower | Higher | |
| In Vivo Performance | Improved | Standard |
Note: The data presented is from a comparative study and illustrates the trend of improved pharmacokinetics with the use of pendant PEG12 linkers over a linear PEG24 linker.
Experimental Protocols
The heterobifunctional nature of this compound allows for a variety of conjugation strategies. Below are detailed methodologies for its use in bioconjugation.
Protocol 1: Amine-Reactive Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of the primary amine of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Molecule to be conjugated (containing an NHS ester)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve this compound in the Reaction Buffer to a final concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution to the this compound solution in a 1.5 to 5-fold molar excess of the NHS ester.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as mass spectrometry (MS) and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Carboxylic Acid-Reactive Conjugation via EDC/NHS Chemistry
This protocol details the conjugation of the carboxylic acid of this compound to a molecule containing a primary amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
Molecule to be conjugated (containing a primary amine)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A 5 to 10-fold molar excess of EDC and NHS over the carboxylic acid is recommended.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE, MS, and HPLC.
-
Visualizing the Role of this compound in Bioconjugation
The following diagrams, generated using the DOT language, illustrate the utility of this compound in key bioconjugation applications.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: General workflow for PROTAC synthesis.
Caption: Signaling pathway of an ADC with a cleavable linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to the Reactivity of the Amine Group in Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reactivity and conjugation chemistry of the primary amine group on Amino-PEG12-Acid. This versatile bifunctional linker, featuring a terminal primary amine and a carboxylic acid separated by a 12-unit polyethylene glycol (PEG) spacer, is a cornerstone in bioconjugation, drug delivery, and proteomics. The hydrophilic PEG chain enhances solubility and biocompatibility, while the terminal functional groups allow for covalent linkage to a wide array of molecules.[1][2][3][4][]
Core Reactivity of the Primary Amine
The terminal primary amine (-NH₂) of this compound is a potent nucleophile, readily participating in reactions with various electrophilic functional groups to form stable covalent bonds. Its reactivity is primarily dictated by the accessibility of the lone pair of electrons on the nitrogen atom. The long, flexible PEG spacer generally ensures that the amine group is sterically unhindered and accessible for conjugation to target molecules.
The most common and well-documented reactions involving the amine group of PEG linkers are with:
-
Activated Esters (e.g., N-hydroxysuccinimide esters - NHS esters): This is one of the most prevalent methods for labeling proteins and other amine-containing molecules. The reaction is efficient and forms a stable amide bond.
-
Carboxylic Acids: In the presence of carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), the amine group will form an amide bond with a carboxyl group.
-
Aldehydes and Ketones: The amine group can react with carbonyls via reductive amination to form a stable secondary amine linkage.
-
Isothiocyanates: This reaction yields a stable thiourea linkage.
Quantitative Data on Amine Reactivity
While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction conditions and expected outcomes for the conjugation of primary amines on PEG linkers, based on established principles of PEGylation chemistry. These values should be considered as a starting point for experimental optimization.
Table 1: Amine-Reactive Functional Groups and Reaction Conditions
| Reactive Group | Target for Amine | Resulting Bond | Optimal pH Range | Typical Reaction Time |
| NHS Ester | Primary Amine | Amide | 7.2 - 8.5 | 30 - 120 minutes |
| Carboxylic Acid (+EDC) | Primary Amine | Amide | 4.5 - 6.0 | 2 - 4 hours |
| Aldehyde (reductive amination) | Primary Amine | Secondary Amine | 6.0 - 7.0 | 2 - 12 hours |
| Isothiocyanate | Primary Amine | Thiourea | 8.0 - 9.0 | 2 - 4 hours |
Table 2: Influence of pH on NHS Ester Conjugation Efficiency
| pH | Relative Reaction Rate of Aminolysis | Relative Rate of NHS Ester Hydrolysis | General Recommendation |
| 6.0 | Low | Very Low | Suboptimal for amine reaction |
| 7.0 | Moderate | Low | Good balance for sensitive proteins |
| 7.5 | High | Moderate | Often optimal for efficient conjugation |
| 8.0 | Very High | High | High efficiency, but risk of hydrolysis |
| 8.5 | Very High | Very High | Increased risk of reagent hydrolysis |
Note: This table illustrates the general trend. The optimal pH for a specific conjugation will depend on the pKa of the target amine and the stability of the molecule.
Key Experimental Protocols
The following are detailed protocols for common conjugation reactions involving the amine group of this compound.
Protocol 1: Conjugation to an NHS Ester-Activated Molecule
This protocol describes the formation of a stable amide bond between the primary amine of this compound and a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reactants:
-
Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMSO or DMF.
-
Dissolve the this compound in the amine-free reaction buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester-activated molecule to the this compound solution. A 1.5 to 20-fold molar excess of the NHS ester is typically used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to react with and deactivate any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by dialysis or using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Amide Bond Formation with a Carboxylic Acid using EDC/NHS
This two-step protocol details the conjugation of the amine group of this compound to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting column or dialysis equipment
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to this compound:
-
Dissolve the this compound in the Coupling Buffer.
-
Immediately add the activated carboxylic acid solution to the this compound solution.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add hydroxylamine to the reaction mixture to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted materials and byproducts.
-
Visualizing Reaction Pathways and Workflows
Amine Group Reactivity Pathway
The following diagram illustrates the primary reaction pathways for the amine group of this compound.
Caption: Common reaction pathways for the amine group of this compound.
Experimental Workflow for NHS Ester Conjugation
This diagram outlines the typical experimental workflow for conjugating this compound to an NHS ester-activated molecule.
Caption: Workflow for this compound conjugation with an NHS ester.
References
An In-depth Technical Guide to the Reactivity of the Terminal Carboxylic Acid Group of Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG12-acid is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development. Its structure, featuring a terminal primary amine and a terminal carboxylic acid separated by a 12-unit polyethylene glycol chain, offers significant versatility for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2] This guide provides a comprehensive overview of the reactivity of the terminal carboxylic acid group of this compound, with a focus on its activation and subsequent conjugation to primary amines.
Core Reactivity of the Terminal Carboxylic Acid
The terminal carboxylic acid of this compound is reactive towards primary and secondary amines, forming a stable amide bond. However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid group must first be "activated" to a more electrophilic species that readily reacts with an amine. This activation is the cornerstone of utilizing this compound in bioconjugation.
The most prevalent method for activating the carboxylic acid is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5]
Quantitative Data on Carboxylic Acid Activation and Amide Bond Formation
While specific reaction yields can be highly dependent on the substrate and reaction conditions, the following table summarizes generally accepted quantitative parameters for the EDC/NHS-mediated coupling of a PEG-acid to a primary amine.
| Parameter | Value/Range | Notes |
| Activator | EDC, DCC, HATU | EDC is the most commonly used water-soluble carbodiimide. |
| Additive | NHS or sulfo-NHS | NHS enhances the efficiency of the coupling reaction by forming a more stable, amine-reactive intermediate. |
| Typical Molar Ratios | ||
| This compound : EDC : NHS | 1 : 1.2-2 : 1.2-2 | An excess of EDC and NHS is typically used to drive the activation reaction. |
| Activated-PEG : Amine | 1:1 to 20:1 | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. |
| Optimal pH | ||
| Activation (EDC/NHS) | 4.5 - 6.0 | The activation of the carboxylic acid is most efficient in a slightly acidic environment. |
| Coupling to Amine | 7.2 - 8.0 | The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH. |
| Typical Reaction Time | ||
| Activation | 15 - 30 minutes | At room temperature. |
| Coupling | 2 hours - overnight | At room temperature or 4°C. |
| General Reaction Yield | 70 - 90% | Yields can vary significantly based on the specific reactants and conditions. |
Experimental Protocols
Protocol 1: Activation of this compound Carboxylic Acid Group (Aqueous Method)
This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS in an aqueous buffer.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials
-
Magnetic stirrer
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the desired amount of this compound in the Activation Buffer to a final concentration of, for example, 10 mM.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 100 mg/mL each).
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
The resulting activated Amino-PEG12-NHS ester is now ready for immediate use in the conjugation step.
Protocol 2: Conjugation of Activated this compound to a Primary Amine-Containing Molecule (e.g., a Protein)
This protocol outlines the conjugation of the pre-activated Amino-PEG12-NHS ester to a protein.
Materials:
-
Activated Amino-PEG12-NHS ester solution from Protocol 1
-
Amine-containing molecule (e.g., protein)
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Dissolve the amine-containing molecule in the Coupling Buffer to a desired concentration (e.g., 2 mg/mL).
-
Immediately add the activated Amino-PEG12-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application. A 20-fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein conjugate using a desalting column or dialysis to remove excess linker and byproducts.
Visualizations
Signaling Pathway: EDC/NHS Activation and Amide Bond Formation
Caption: EDC/NHS activation of a carboxylic acid and subsequent amide bond formation.
Experimental Workflow: Protein PEGylation
Caption: A typical experimental workflow for protein PEGylation.
Logical Relationship: PROTAC Synthesis Using this compound
Caption: PROTAC synthesis using a bifunctional PEG linker.
References
The Strategic Integration of PEG12 Spacers in Biomolecule Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone in the development of advanced biomolecular therapeutics and diagnostics. Among the various lengths of PEG linkers utilized, the 12-unit ethylene glycol spacer (PEG12) offers a compelling balance of hydrophilicity, flexibility, and spatial dimension. This technical guide provides an in-depth exploration of the role of the PEG12 spacer in biomolecule modification, with a focus on its impact on the physicochemical properties, pharmacokinetics, and functional activity of modified biomolecules. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the strategic application of PEG12 spacers.
Introduction to PEG12 Spacers
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene glycol units.[1] A PEG12 spacer consists of a chain of 12 such units, providing a defined and discrete-length linker.[2] This monodispersity is a significant advantage over traditional polydisperse PEG reagents, as it ensures the synthesis of homogeneous conjugates with a precise molecular weight, which is crucial for analytical characterization and regulatory approval.[2][3] The primary functions of a PEG12 spacer in biomolecule modification include:
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG12 chain significantly increases the water solubility of hydrophobic biomolecules or payloads, mitigating aggregation and improving formulation stability.[4]
-
Steric Hindrance: The flexible PEG12 chain creates a "hydrophilic cloud" around the conjugated molecule, sterically shielding it from proteolytic enzymes and the immune system, thereby increasing its stability and reducing immunogenicity.
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the biomolecule, PEGylation with spacers like PEG12 can reduce renal clearance, leading to a prolonged circulation half-life and increased overall drug exposure.
-
Optimized Spacing: The defined length of the PEG12 spacer provides optimal distance between the biomolecule and a conjugated moiety (e.g., a drug, a dye, or another protein), minimizing steric hindrance that could impair binding or activity.
Applications of PEG12 Spacers
The versatile properties of PEG12 spacers have led to their widespread adoption in various bioconjugation applications:
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker, often incorporating a PEG spacer, is a critical component influencing the ADC's efficacy and safety. The inclusion of a PEG12 spacer in an ADC linker can:
-
Increase Drug-to-Antibody Ratio (DAR): By solubilizing hydrophobic drug payloads, PEG spacers enable the conjugation of a higher number of drug molecules per antibody without causing aggregation, potentially enhancing therapeutic potency.
-
Enhance Stability: PEGylated linkers improve the stability of ADCs in circulation, preventing premature drug release.
-
Improve Pharmacokinetics: ADCs with PEG spacers consistently demonstrate slower plasma clearance and longer half-lives.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a productive ternary complex. A PEG12 linker in a PROTAC can:
-
Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation of the target protein and the E3 ligase.
-
Improve Solubility and Cell Permeability: The hydrophilic nature of the PEG spacer can enhance the overall solubility and cell permeability of the PROTAC molecule.
Diagnostic Probes and Biotinylation
PEG12 spacers are frequently used to link biotin to antibodies and other proteins for detection and purification assays. The spacer arm extends the biotin moiety away from the protein surface, reducing steric hindrance and improving its accessibility to avidin or streptavidin. The hydrophilicity of the PEG spacer also helps to prevent aggregation of the biotinylated protein.
Quantitative Impact of PEG12 Spacers
The integration of a PEG12 spacer can have a quantifiable impact on the properties of a biomolecule. The following table summarizes key quantitative effects reported in the literature.
| Property | Effect of PEG12 Spacer Integration | Quantitative Data/Observations |
| Solubility | Increased | Prevents aggregation of hydrophobic payloads, enabling higher Drug-to-Antibody Ratios (DARs) of 8 or more in ADCs. |
| Pharmacokinetics (ADCs) | Improved | Increased plasma exposure (AUC) and reduced clearance. In one study, increasing PEG chain length up to 8 units slowed ADC clearance. ADCs with PEGylated linkers showed greater plasma and tumor exposures compared to non-PEGylated controls. |
| Stability | Increased | Amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated superior physical and chemical stability under thermal stress compared to those with a linear 24-unit PEG. |
| PROTAC Potency | Dependent on Linker Length | Optimal linker length is target-dependent. While a 12-atom PEG linker showed similar binding affinity to a 16-atom linker for ERα, the longer linker was more potent in degradation. |
| Binding Affinity | Minimal to Moderate Impact | The effect on binding affinity is context-dependent. In some cases, longer PEG chains can cause a slight decrease in affinity due to steric hindrance. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEG12 spacer technology. The following sections provide step-by-step protocols for common conjugation reactions involving PEG12.
Solid-Phase Synthesis of PEG12 Spacers
Monodisperse PEG12 can be synthesized using a stepwise solid-phase approach.
Materials:
-
Wang resin
-
Tetraethylene glycol monomer with a tosyl group at one end and a dimethoxytrityl (DMTr) group at the other
-
t-Butoxypotassium (tBuOK)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Wang resin in DMF.
-
Deprotonation: Treat the resin with tBuOK in DMF to deprotonate the hydroxyl groups.
-
Coupling: Add the DMTr-protected tetraethylene glycol tosylate monomer to the resin and allow the Williamson ether synthesis to proceed.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Detritylation: Remove the DMTr protecting group using a solution of TFA in DCM.
-
Washing: Wash the resin with DCM and DMF.
-
Repeat Cycles: Repeat the deprotonation, coupling, and detritylation steps to achieve the desired PEG12 length.
-
Cleavage: Cleave the final PEG12 product from the resin using a higher concentration of TFA.
-
Purification: Precipitate and wash the cleaved product to obtain the purified PEG12 spacer.
NHS-Ester-PEG12 Conjugation to Primary Amines
This protocol describes the conjugation of an NHS-ester activated PEG12 to a protein via primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester-PEG12
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester-PEG12 in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester-PEG12 to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Maleimide-PEG12 Conjugation to Thiols
This protocol outlines the conjugation of a maleimide-activated PEG12 to a biomolecule containing a free thiol group (e.g., a cysteine residue).
Materials:
-
Thiol-containing biomolecule in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG12
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reduction of Disulfides (Optional): If the thiol groups are in a disulfide bond, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG12 in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG12 solution to the thiol-containing biomolecule.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.
Characterization of PEG12-Conjugates
The resulting conjugates should be thoroughly characterized to confirm successful modification and purity.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Size-Exclusion Chromatography (SEC-HPLC): To separate the conjugate from unreacted protein and PEG reagent and to assess for aggregation.
-
Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if applicable, the conjugated molecule (e.g., a dye).
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanism of steric shielding by PEG spacers.
Conclusion
The PEG12 spacer is a powerful and versatile tool in the field of biomolecule modification. Its defined length, hydrophilicity, and biocompatibility offer significant advantages for the development of biotherapeutics and diagnostics with improved properties. By carefully considering the principles outlined in this guide and optimizing experimental conditions, researchers can effectively leverage the PEG12 spacer to enhance the solubility, stability, and pharmacokinetic profiles of their biomolecules of interest. The continued exploration and application of discrete PEG linkers like PEG12 will undoubtedly contribute to the advancement of next-generation biological drugs and research reagents.
References
An In-Depth Technical Guide to Amino-PEG12-Acid for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG12-Acid, a heterobifunctional linker critical in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). Below, you will find its chemical and physical properties, key suppliers, detailed, illustrative experimental protocols for its use in PROTAC and ADC synthesis, and diagrams visualizing the associated chemical and biological pathways.
Core Properties and Supplier Information
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group and a terminal carboxylic acid group. The 12-unit PEG chain imparts significant hydrophilicity to conjugates, which can enhance solubility, improve pharmacokinetics, and reduce aggregation of the final molecule.[1] Its bifunctional nature allows for the sequential conjugation of two different molecules, making it an ideal spacer for linking targeting ligands to functional moieties.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. Note that while two CAS numbers are sometimes associated with this product name, 1415408-69-3 corresponds specifically to the IUPAC name 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid.
| Property | Value | Citations |
| Primary CAS Number | 1415408-69-3 | [2][3] |
| Alternative CAS Number | 196936-04-6 | [1] |
| Molecular Formula | C27H55NO14 | [2] |
| Molecular Weight | ~617.72 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Key Supplier Information
A variety of chemical suppliers offer this compound for research and development purposes. A selection of these suppliers is listed below.
| Supplier | Website |
| BroadPharm | https://broadpharm.com |
| MedKoo Biosciences | https://www.medkoo.com |
| TargetMol | https://www.targetmol.com |
| Creative Biolabs | https://www.creative-biolabs.com |
| DC Chemicals | https://www.dcchemicals.com |
| Conju-Probe | https://www.conju-probe.com |
| MedChemExpress | https://www.medchemexpress.com |
Core Applications and Reaction Chemistry
The primary utility of this compound lies in its role as a flexible linker in the synthesis of complex bioconjugates. The terminal amine and carboxylic acid groups can be selectively addressed using standard coupling chemistries.
-
Amine Group Reactivity : The primary amine (-NH2) readily reacts with activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and carbonyls.
-
Carboxylic Acid Reactivity : The carboxylic acid (-COOH) can be activated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming stable amide bonds.
This dual reactivity is leveraged in the multi-step synthesis of PROTACs and ADCs.
Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on established bioconjugation methodologies. Researchers must optimize reaction conditions, reagent stoichiometry, and purification methods for their specific molecules of interest.
Protocol 1: Synthesis of a Drug-Linker Conjugate for ADC Development
This protocol describes the conjugation of a payload molecule containing a primary amine to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing payload molecule (Drug-NH2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: Hydroxylamine at 10 mM
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in Activation Buffer.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This forms the semi-stable Sulfo-NHS ester.
-
-
Conjugation to Amine-Payload:
-
Dissolve the amine-containing payload (1.0 equivalent) in Reaction Buffer.
-
Immediately add the activated this compound solution to the payload solution.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted ester.
-
Purify the resulting Drug-NH-CO-PEG12-NH2 conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Conjugation to an Antibody (Lysine Conjugation)
This protocol outlines the conjugation of a payload-linker construct with a terminal NHS ester to the surface-exposed lysine residues of a monoclonal antibody (mAb).
Materials:
-
Payload-PEG12-NHS Ester (prepared from a payload with a carboxylic acid and the amine end of this compound, followed by NHS ester activation)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0) at 5-10 mg/mL
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (like PBS). If not, perform a buffer exchange using a desalting column.
-
Determine the precise concentration of the mAb solution using A280 spectrophotometry.
-
-
Preparation of Payload-Linker:
-
Dissolve the Payload-PEG12-NHS Ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Slowly add a 5- to 10-fold molar excess of the Payload-PEG12-NHS Ester stock solution to the stirring antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle agitation.
-
-
Purification of the ADC:
-
Remove unconjugated payload-linker and DMSO by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration (A280).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Visualization of Workflows and Mechanisms
PROTAC Synthesis and Mechanism of Action
This compound is a common choice for linking a target Protein of Interest (POI) ligand to an E3 ligase ligand in PROTAC synthesis.
Once synthesized, the PROTAC hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein.
This technical guide provides the foundational information required for the effective evaluation and implementation of this compound in advanced drug development and bioconjugation research.
References
Navigating the Nuances of Amino-PEG12-Acid: A Technical Guide to Storage and Handling
For Immediate Release
This technical guide provides an in-depth overview of the essential storage and handling conditions for Amino-PEG12-Acid, a critical bifunctional linker used extensively in proteomics, drug delivery, and bioconjugation applications. Geared towards researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the compound's integrity, stability, and safe utilization in the laboratory.
This compound, with its hydrophilic polyethylene glycol (PEG) chain and terminal amino and carboxylic acid groups, offers a versatile platform for linking molecules. However, its chemical nature necessitates careful storage and handling to prevent degradation and ensure experimental reproducibility. This guide synthesizes manufacturer recommendations and general laboratory safety protocols to provide a comprehensive resource.
Storage Conditions
Proper storage is paramount to maintaining the chemical stability of this compound. The following table summarizes the recommended storage conditions for the compound in its solid form and in solution. Adherence to these guidelines will minimize degradation from temperature fluctuations, light, and moisture.
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid | Long-term Storage | -20°C | Up to 24 months | Keep container tightly sealed and protect from light.[1][2][3] |
| Shipping | Ambient Temperature | Short-term | Upon receipt, store at the recommended temperature.[2][3] | |
| In Solvent | Short-term Storage | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Long-term Storage | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Handling and Safety
While not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling this compound. The compound is intended for research use only.
| Aspect | Recommendation | Details |
| Personal Protective Equipment (PPE) | Standard Laboratory Attire | Wear safety glasses, gloves, and a lab coat. |
| Ventilation | Well-ventilated Area | Handle in a chemical fume hood to avoid inhalation of any dust or aerosols. |
| Incompatible Materials | Strong Acids/Alkalis, Strong Oxidizing/Reducing Agents | Avoid contact with these materials to prevent hazardous reactions. |
| First Aid - Eye Contact | Rinse with Water | Immediately flush eyes with plenty of water for at least 15 minutes. |
| First Aid - Skin Contact | Wash with Soap and Water | Remove contaminated clothing and wash the affected area thoroughly. |
| First Aid - Inhalation | Move to Fresh Air | If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| First Aid - Ingestion | Do NOT Induce Vomiting | Rinse mouth with water and seek medical attention. |
Experimental Protocols
General Handling Workflow
The following diagram illustrates a standard workflow for handling this compound from receipt to experimental use, emphasizing key control points for maintaining compound quality.
Conceptual Stability Testing Protocol
A comprehensive stability study for this compound would involve subjecting the compound to various stress conditions and analyzing its purity and integrity over time.
Conclusion
The integrity of this compound is critical for the success of research and development projects. By adhering to the storage and handling conditions outlined in this guide, researchers can ensure the stability and reliability of this versatile linker. While specific quantitative stability data is not widely published, the general guidelines provided by manufacturers offer a solid foundation for its proper use. For critical applications, it is recommended to perform in-house stability assessments to qualify the material under specific experimental conditions.
References
Methodological & Application
Application Notes and Protocols for EDC/DCC Coupling using Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the use of Amino-PEG12-Acid in bioconjugation reactions facilitated by carbodiimide crosslinkers such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). This compound is a bifunctional linker containing a primary amine and a terminal carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer.[1][2][3] This hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media and provides a flexible spacer arm to minimize steric hindrance.[1][2]
The protocols outlined below are designed for the covalent coupling of the terminal carboxylic acid of this compound to primary amines on target molecules (e.g., proteins, peptides, antibodies) or the coupling of its primary amine to carboxyl groups on other molecules. The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is highly recommended to improve coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.
Principle of the Reaction
Carbodiimide-mediated coupling is a versatile method for forming amide bonds between a carboxyl group and a primary amine. The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxyl Group: EDC or DCC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.
-
Nucleophilic Attack and Amide Bond Formation:
-
In the absence of NHS: A primary amine can directly attack the O-acylisourea intermediate to form a stable amide bond. However, this intermediate is prone to hydrolysis, which can lead to low yields and the regeneration of the original carboxyl group.
-
In the presence of NHS or Sulfo-NHS: The O-acylisourea intermediate reacts with NHS or Sulfo-NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with a primary amine to form a stable amide bond, releasing NHS or Sulfo-NHS.
-
The use of EDC is common in aqueous solutions as its urea byproduct is water-soluble and easily removed. In contrast, the dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and water, which can be advantageous for purification in organic-phase reactions but problematic in aqueous media.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for EDC/NHS-mediated coupling reactions. These values should be considered as a starting point and may require optimization for specific applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is a common choice as it does not contain amines or carboxyls that can interfere with the reaction. |
| Coupling pH | 7.2 - 8.5 | Phosphate-buffered saline (PBS) is a suitable buffer for the reaction of the NHS-ester with the amine. |
| Activation Time | 15 - 60 minutes | The NHS ester has limited stability in aqueous solutions; therefore, this step should not be excessively long. |
| Coupling Time | 1 - 4 hours (or overnight at 4°C) | Longer incubation times can enhance coupling efficiency. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can increase the stability of the activated NHS ester. |
Table 2: Typical Reagent Molar Ratios (relative to the limiting reactant)
| Reagent | Molar Excess (Typical Range) | Rationale |
| EDC | 1.2 - 10-fold | To drive the activation of the carboxyl group. A large excess can sometimes lead to side reactions. |
| NHS/Sulfo-NHS | 1.5 - 25-fold | To efficiently trap the O-acylisourea intermediate and form the more stable NHS ester. Often used in slight excess to EDC. |
| Amine-containing molecule | 1 - 2-fold | A slight excess can help drive the reaction to completion. |
Table 3: Purification and Yield
| Purification Method | Typical Purity | Typical Yield | Notes |
| Dialysis | Moderate | Variable | Effective for removing small molecules like unreacted EDC, NHS, and byproducts from large protein conjugates. |
| Size Exclusion Chromatography (SEC) | High | > 80% | Efficiently separates PEGylated conjugates from unreacted smaller molecules. May not resolve species with small mass differences. |
| Ion Exchange Chromatography (IEX) | Very High | > 70% | Can separate PEGylated species based on changes in surface charge. Effective for purifying proteins with low degrees of PEGylation. |
| Hydrophobic Interaction Chromatography (HIC) | High | Variable | Can be used as a polishing step. PEG itself can interact with HIC media. |
Note: Yields are highly dependent on the specific reactants and reaction conditions. General EDC coupling reactions can achieve yields of 70-90%.
Mandatory Visualizations
Caption: EDC/NHS coupling reaction mechanism.
Caption: Experimental workflow for bioconjugation.
Experimental Protocols
Protocol 1: Coupling the Carboxyl Group of this compound to a Primary Amine (Aqueous Two-Step Procedure)
This protocol is designed for the conjugation of the carboxylic acid end of this compound to a biomolecule containing primary amines (e.g., a protein) in an aqueous environment.
Materials:
-
This compound
-
Amine-containing biomolecule
-
EDC-HCl
-
Sulfo-NHS (or NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMF or DMSO for stock solutions
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC-HCl and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare your amine-containing biomolecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Add Sulfo-NHS to the this compound solution to a final concentration of approximately 5 mM.
-
Add EDC-HCl to the solution to a final concentration of approximately 2 mM.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Immediately add the activated this compound solution to your amine-containing biomolecule in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5 for optimal coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM (e.g., hydroxylamine) to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted reagents and byproducts by dialysis against PBS or by using a desalting column.
-
For higher purity, the conjugate can be further purified using size exclusion or ion-exchange chromatography.
-
Protocol 2: Coupling the Amine Group of this compound to a Carboxylic Acid (Organic Solvent)
This protocol is suitable for coupling the amine end of this compound to a small molecule or other substrate containing a carboxylic acid in an organic solvent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC-HCl (or DCC)
-
NHS
-
Anhydrous solvent (e.g., DMF, DCM, or DMSO)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA) (optional)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent.
-
-
Activation and Coupling:
-
Add NHS (1.5-2.0 equivalents) to the solution and stir until dissolved.
-
Add EDC-HCl or DCC (1.5-2.0 equivalents) to the reaction mixture.
-
Stir for 30-60 minutes at room temperature to form the NHS ester.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
If the carboxylic acid starting material is a salt, a tertiary base like DIPEA can be added to neutralize it.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The urea byproduct from EDC is soluble.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield the pure conjugate.
-
Troubleshooting
Table 4: Troubleshooting Guide for EDC/DCC Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Coupling Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. Store desiccated at the recommended temperature. |
| Inappropriate pH: Activation step requires acidic pH (4.5-6.0), while the coupling to amines is more efficient at a slightly basic pH (7.2-8.0). | Use a two-buffer system. Perform the activation in MES buffer and then adjust the pH or exchange the buffer to PBS for the coupling step. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated carboxyl group. | Use non-amine, non-carboxylate buffers such as MES for activation and PBS for coupling. | |
| Hydrolysis of Activated Intermediate: The O-acylisourea intermediate (without NHS) or the NHS ester can hydrolyze in aqueous solutions. | Add NHS or Sulfo-NHS to create a more stable intermediate. Perform the coupling step immediately after activation. | |
| Precipitation during Reaction | Poor Solubility: Reactants or the final conjugate may have poor solubility in the chosen solvent or buffer. | For aqueous reactions, ensure the biomolecule is at a suitable concentration. For organic reactions, use a solvent in which all components are soluble (e.g., DMF, DMSO). |
| DCC Byproduct: The dicyclohexylurea (DCU) byproduct from DCC is insoluble. | This is expected in DCC reactions. The precipitate should be filtered off at the end of the reaction. Consider using EDC for better byproduct solubility. | |
| Side Reactions | Intra/Inter-molecular Crosslinking: If the target molecule contains both carboxyl and amine groups, EDC can cause unwanted crosslinking. | Use a two-step procedure with NHS to first activate the carboxyl group of one molecule, purify it, and then react it with the amine-containing molecule. Use a molar excess of one reactant to favor the desired conjugation. |
| Formation of N-acylurea: A side reaction of the O-acylisourea intermediate. | The addition of NHS minimizes this side reaction. |
References
Application Notes and Protocols for NHS Ester Labeling of Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of Amino-PEG12-Acid using N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is a cornerstone for researchers and professionals in drug development and various scientific fields, enabling the linkage of molecules of interest to a flexible, hydrophilic polyethylene glycol (PEG) spacer. The resulting conjugate often exhibits improved solubility, stability, and pharmacokinetic properties.[1][]
This compound is a bifunctional linker featuring a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a 12-unit PEG chain.[3][4][5] The primary amine serves as a nucleophile that readily reacts with an NHS ester-activated molecule to form a stable and irreversible amide bond. The terminal carboxylic acid can be subsequently or independently conjugated to another primary amine-containing molecule using carbodiimide chemistry (e.g., EDC, DCC), offering a versatile platform for creating complex bioconjugates.
These notes will detail the reaction mechanism, provide quantitative data to guide experimental design, and offer step-by-step protocols for successful conjugation.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This proceeds through a tetrahedral intermediate, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific for primary amines at a slightly alkaline pH.
Caption: NHS ester reaction with this compound.
Quantitative Data for Experimental Design
The efficiency of the NHS ester reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data to aid in the design of your labeling experiments.
Table 1: Half-life of NHS Esters at Various pH Values
The stability of NHS esters is pH-dependent, with hydrolysis being a competing reaction. Understanding the half-life at different pH values is crucial for optimizing the reaction time and efficiency.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data presented are for a typical NHS ester and may vary depending on the specific molecule.
Table 2: Recommended Reaction Parameters
This table provides a starting point for optimizing your labeling reaction. The optimal conditions may vary depending on the specific NHS ester and the desired degree of labeling.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often considered optimal. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and the main reaction, which can be beneficial for controlling the reaction. |
| Molar Excess of NHS Ester | 10 to 20-fold | A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Time | 30 minutes to 4 hours | Dependent on pH, temperature, and the reactivity of the specific NHS ester. The reaction can be monitored by techniques like LC-MS. |
| Solvent | Aqueous Buffer with DMSO/DMF | NHS esters are often dissolved in a small amount of anhydrous DMSO or DMF before being added to the aqueous reaction buffer. The final concentration of the organic solvent should ideally not exceed 10% (v/v). |
Experimental Protocols
The following are detailed protocols for the labeling of this compound with an NHS ester.
Protocol 1: General Labeling of this compound
This protocol describes a general procedure for conjugating an NHS ester-activated molecule to this compound.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the this compound solution. Gently mix the reaction mixture immediately.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently labeled NHS ester.
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by using another appropriate purification method such as HPLC.
Protocol 2: Labeling a Protein with an this compound-NHS Ester Conjugate
This protocol assumes you have already conjugated a molecule of interest with an NHS ester to this compound, and now wish to attach this construct to a protein using the terminal carboxylic acid of the PEG linker. This requires activation of the carboxylic acid.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound conjugate with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Reaction Buffer: PBS, pH 7.2-7.4
-
Quenching and Purification supplies as in Protocol 1
Procedure:
-
Activate the Carboxylic Acid:
-
Dissolve the this compound conjugate in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the conjugate solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Prepare the Protein: Ensure the protein is in an amine-free buffer at a suitable concentration.
-
Conjugation:
-
Immediately add the activated this compound conjugate to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the final protein conjugate.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the labeling procedure and the logical relationship of key reaction parameters.
Caption: Experimental workflow for NHS ester labeling.
Caption: Key parameters influencing labeling efficiency.
Troubleshooting
Common issues in NHS ester labeling reactions include low yield, lack of reactivity, or precipitation. Refer to the table below for potential causes and solutions.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester: Reagent exposed to moisture or aqueous buffer for too long. | Store NHS ester under desiccated conditions. Allow the vial to warm to room temperature before opening. Prepare the stock solution in anhydrous solvent immediately before use. |
| Incorrect pH: pH is too low, leading to protonated, non-reactive amines. | Ensure the reaction buffer is within the optimal pH range of 8.3-8.5. | |
| Presence of primary amines in buffer: Buffers like Tris or glycine compete for reaction. | Use amine-free buffers such as phosphate, bicarbonate, or borate for the reaction. | |
| No Reaction | Inactive NHS ester: Reagent has hydrolyzed due to improper storage. | Use a fresh vial of high-quality NHS ester. |
| Inactive amine: The amino group on the PEG linker is not available. | Verify the integrity of the this compound. | |
| Precipitation of Reactants | Low solubility of NHS ester: The NHS ester-activated molecule is not soluble in the final reaction mixture. | Increase the amount of co-solvent (DMSO or DMF), but do not exceed 10-20% of the total reaction volume. Perform a small-scale pilot experiment to determine optimal solubility conditions. |
| High concentration of reactants: The concentration of the reactants is too high. | Reduce the concentration of the reactants. |
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the cytotoxic payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers, such as Amino-PEG12-Acid, are widely utilized to improve the physicochemical properties of ADCs. The incorporation of a hydrophilic PEG spacer can enhance aqueous solubility, reduce aggregation, and prolong circulation half-life, thereby widening the therapeutic window.[1][2]
This document provides detailed application notes and protocols for the synthesis of ADCs using this compound as a linker. It includes quantitative data on the impact of PEG linkers on ADC performance, detailed experimental methodologies, and visualizations of key processes.
Advantages of Using this compound Linker
The use of an this compound linker in ADC development offers several key advantages:
-
Enhanced Hydrophilicity: The PEG component increases the overall hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, reducing non-specific interactions and leading to a longer circulation half-life.
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe choice for clinical applications.
-
Defined Spacer Length: this compound is a monodisperse compound with a defined length, ensuring the production of a homogeneous ADC product with consistent properties.
Data Presentation
The following tables summarize the impact of PEG linker length on key ADC performance metrics, providing a basis for comparison and rational linker design.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This data demonstrates that increasing the PEG linker length up to PEG8 significantly reduces the clearance rate of the ADC, with longer linkers like PEG12 maintaining this improved pharmacokinetic profile.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Molecular Weight | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |
| ZHER2-SMCC-MMAE | No PEG | 1 | 1 |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | 22 |
Data adapted from Li et al. This study on miniaturized ADCs highlights a trade-off where longer PEG chains significantly prolong half-life but also reduce in vitro cytotoxicity. The optimal PEG length will therefore depend on the specific antibody, payload, and target.
Experimental Protocols
The synthesis of an ADC using this compound involves a multi-step process. The following protocols provide a detailed methodology for each key stage.
Protocol 1: Activation of Cytotoxic Drug with this compound
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid group to the amine terminus of the this compound linker.
Materials:
-
Cytotoxic drug with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) (optional, for salt neutralization)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS or sulfo-NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO. If using a salt form of the linker, add DIPEA (1.5 equivalents) to neutralize.
-
Add the solution of this compound to the activated drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification and Characterization:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Protocol 2: Antibody Reduction (for Cysteine Conjugation)
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sephadex G-25 desalting column
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.
-
Add a 2-5 molar excess of TCEP or a 10-20 molar excess of DTT to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 30-90 minutes.
-
Remove the excess reducing agent by passing the solution through a pre-equilibrated Sephadex G-25 desalting column.
-
Determine the concentration of the reduced antibody and quantify the number of free thiol groups using Ellman's reagent.
Protocol 3: Conjugation of Drug-Linker to Reduced Antibody
This protocol describes the final step of conjugating the activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody solution
-
Activated Drug-Amino-PEG12-Acid conjugate (with a maleimide or other thiol-reactive group at the acid terminus, which needs to be introduced in a preceding step)
-
PBS with 1 mM EDTA, pH 7.0-7.4
-
Organic co-solvent (e.g., DMSO or DMA)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) for DAR determination
-
UV-Vis spectrophotometer
-
Mass spectrometer
Procedure:
-
Activation of the Carboxylic Acid of the Drug-Linker:
-
The carboxylic acid of the Drug-Amino-PEG12-Acid conjugate must first be activated or modified to be reactive with the antibody's functional groups (e.g., thiols from reduced cysteines or amines on lysines). A common strategy for cysteine conjugation is to react the carboxylic acid with a maleimide-containing molecule. This protocol assumes such a thiol-reactive drug-linker has been prepared.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution on ice.
-
Dissolve the thiol-reactive drug-linker in a minimal amount of a water-miscible organic co-solvent like DMSO.
-
Slowly add the drug-linker solution (typically 1.5-5 molar excess per free thiol) to the reduced antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Allow the reaction to proceed at 4°C or room temperature for 1-4 hours.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the percentage of aggregates by SEC.
-
Identity and Integrity: Confirm the molecular weight of the light and heavy chains of the reduced ADC by mass spectrometry to verify conjugation.
-
Visualizations
Experimental Workflow for ADC Synthesis
References
Application Notes and Protocols for Utilizing Amino-PEG12-Acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2]
Amino-PEG12-Acid is a bifunctional linker featuring a 12-unit polyethylene glycol (PEG) chain, terminating in an amine group and a carboxylic acid group.[3][4] This extended PEG linker offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, a common challenge for these often large and hydrophobic molecules. This can also positively impact cell permeability.[5]
-
Optimal Length and Flexibility: The length of the linker is crucial for productive ternary complex formation. A linker that is too short may lead to steric clashes, while one that is too long can result in reduced efficacy. The 12-unit PEG chain provides significant length and flexibility, which can be advantageous for spanning the distance between the target protein and the E3 ligase and allowing for optimal orientation for ubiquitination.
-
Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.
This document provides detailed application notes and protocols for the use of this compound as a linker in PROTAC development, using a representative example of a BRD4-degrading PROTAC.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: General mechanism of action of a PROTAC utilizing an this compound linker.
Representative Application: Synthesis of a BRD4-Degrading PROTAC
Synthesis Workflow
The synthesis involves a multi-step process to couple the BRD4 ligand (JQ1), the this compound linker, and the CRBN ligand (Pomalidomide).
Caption: A generalized workflow for the synthesis of a BRD4-degrading PROTAC.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing an this compound linker.
Protocol 1: Synthesis of a JQ1-PEG12-Pomalidomide PROTAC
This protocol describes a representative synthetic route for coupling JQ1, this compound, and Pomalidomide.
Materials:
-
(+)-JQ1 carboxylic acid derivative
-
This compound
-
Pomalidomide amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Preparative HPLC system
Procedure:
Step 1: Synthesis of JQ1-PEG12-Acid Intermediate
-
Dissolve the (+)-JQ1 carboxylic acid derivative (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the JQ1-PEG12-Acid intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the JQ1-PEG12-Acid intermediate from Step 1 (1.0 eq) and the pomalidomide amine derivative (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Caption: A simplified workflow for determining protein degradation via Western blot.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This protocol provides a method to measure the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing HaloTag®-E3 ligase (e.g., CRBN) and NanoLuc®-target protein (e.g., BRD4)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
PROTAC stock solution in DMSO
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the HaloTag®-E3 ligase and NanoLuc®-target protein expression vectors.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells. Then, add the PROTAC at various concentrations to the appropriate wells. Include a vehicle control.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Data Presentation
Quantitative data from PROTAC evaluation should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for summarizing degradation data for a series of PROTACs with varying linker lengths, based on hypothetical data for a BRD4-degrading PROTAC.
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG8 | Amino-PEG8-Acid | 15 | 90 |
| PROTAC-PEG12 | This compound | 5 | >95 |
| PROTAC-PEG16 | Amino-PEG16-Acid | 25 | 85 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Conclusion
This compound is a valuable and versatile linker for the development of potent and effective PROTACs. Its extended and hydrophilic nature can confer favorable physicochemical properties and facilitate the formation of a stable and productive ternary complex, leading to efficient degradation of the target protein. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this linker, thereby accelerating the discovery of novel protein-degrading therapeutics. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and therefore, a systematic evaluation of different linker lengths is recommended for each new PROTAC development project.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Surface Functionalization of Nanoparticles with Amino-PEG12-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, solubility, and biocompatibility, while reducing immunogenicity and non-specific protein adsorption. This "stealth" property prolongs the circulation half-life of nanoparticles, increasing their probability of reaching the target site.
This document provides detailed application notes and protocols for the surface functionalization of various nanoparticle platforms using Amino-PEG12-Acid, a heterobifunctional linker possessing a primary amine group and a terminal carboxylic acid. This linker allows for versatile and robust covalent conjugation to nanoparticles with complementary surface chemistries.
Applications of this compound Functionalized Nanoparticles
Nanoparticles functionalized with this compound are engineered for a multitude of biomedical applications, primarily focused on improving therapeutic efficacy and diagnostic precision.
-
Targeted Drug Delivery: The PEG spacer provides a hydrophilic shield, prolonging systemic circulation and allowing for passive tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[1] The terminal functional group (either the amine or the carboxylic acid, depending on the conjugation strategy) can be further conjugated with targeting ligands such as antibodies, peptides, or small molecules to actively target specific cell surface receptors, thereby enhancing drug delivery to diseased tissues and minimizing off-target effects.[2][3]
-
Bio-imaging and Diagnostics: By attaching imaging agents (e.g., fluorescent dyes, MRI contrast agents) to the terminus of the PEG chain, these functionalized nanoparticles can be used as probes for in vivo imaging. The extended circulation time and potential for active targeting lead to improved signal-to-noise ratios and clearer imaging of pathological sites.[4]
-
Enhanced Stability and Biocompatibility: The PEGylation of nanoparticles significantly reduces aggregation and opsonization (the process of marking particles for phagocytosis), leading to improved stability in biological fluids.[5] This enhanced biocompatibility is crucial for translating nanomedicines from preclinical studies to clinical applications.
Experimental Protocols
The following protocols provide detailed methodologies for the surface functionalization of common nanoparticle platforms with this compound. The choice of protocol depends on the inherent surface chemistry of the nanoparticle.
Protocol 1: Functionalization of Carboxylated Nanoparticles (e.g., Carboxyl-Terminated Gold or Polymeric Nanoparticles)
This protocol utilizes the amine group of this compound to form a stable amide bond with carboxyl groups on the nanoparticle surface via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifugal filter units or dialysis membrane for purification
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or sulfo-NHS) to the nanoparticle dispersion. A typical molar excess is 5-10 fold of EDC and NHS relative to the estimated number of surface carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form an amine-reactive NHS-ester intermediate.
-
-
Conjugation with this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized for the desired grafting density.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Purification:
-
Purify the functionalized nanoparticles from excess reagents and byproducts using centrifugal filter units or dialysis against the Coupling Buffer.
-
Repeat the washing/dialysis steps at least three times.
-
-
Characterization and Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) and characterize them using the techniques described below. Store at 4°C.
Protocol 2: Functionalization of Amine-Functionalized Nanoparticles (e.g., Amine-Terminated Silica or Iron Oxide Nanoparticles)
This protocol utilizes the carboxylic acid group of this compound to form an amide bond with amine groups on the nanoparticle surface, also via EDC/NHS chemistry.
Materials:
-
Amine-Functionalized Nanoparticles
-
This compound
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the this compound solution (typically a 1.2 to 1.5 molar excess of EDC/NHS to the PEG linker).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Conjugation:
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Purification: Purify the functionalized nanoparticles as described in Protocol 1.
-
Characterization and Storage: Resuspend and store the purified nanoparticles as described in Protocol 1.
Protocol 3: Functionalization of Liposomes
This protocol involves the incorporation of a lipid-PEG-Amine conjugate into the liposome bilayer, followed by coupling with the carboxylic acid of this compound. Alternatively, a pre-synthesized lipid-PEG-Acid can be used, and the amine of the this compound is then coupled. Here, we describe the former.
Materials:
-
Pre-formed liposomes containing an amine-terminated PEG-lipid (e.g., DSPE-PEG-NH2)
-
This compound
-
EDC and NHS (or sulfo-NHS)
-
Activation and Coupling Buffers as in Protocol 2
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Activation of this compound: Activate the carboxylic acid group of this compound with EDC and NHS in the Activation Buffer as described in Protocol 2.
-
Conjugation to Liposomes:
-
Add the activated this compound solution to the liposome suspension in Coupling Buffer.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification: Purify the functionalized liposomes from unreacted reagents using a size-exclusion chromatography column (e.g., Sepharose CL-4B).
-
Characterization and Storage: Characterize the purified liposomes and store them at 4°C.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to ensure batch-to-batch consistency.
| Parameter | Technique | Purpose | Expected Outcome after Functionalization |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | To measure the effective size of the nanoparticles in solution. | Increase in hydrodynamic diameter due to the PEG layer. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift towards a more neutral or slightly positive/negative zeta potential, depending on the terminal group of the PEG. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the size and shape of the nanoparticle core. | Core size and shape should remain unchanged. |
| Confirmation of Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds formed during conjugation. | Appearance of characteristic amide bond peaks. |
| Quantification of PEG Density | Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | To quantify the amount of PEG on the nanoparticle surface. | A characteristic PEG peak appears around 3.65 ppm. |
| Quantification of PEG Density | Thermogravimetric Analysis (TGA) | To determine the weight percentage of the PEG coating. | Weight loss corresponding to the degradation of the PEG layer at elevated temperatures. |
Quantitative Data Summary
The following table summarizes typical changes in nanoparticle properties upon functionalization with an Amino-PEG-Acid linker. The exact values will depend on the nanoparticle type, size, and the density of the PEG chains.
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization with Amino-PEG-Acid | Reference |
| Silica Nanoparticles | Hydrodynamic Diameter (nm) | ~150 nm | ~170 nm | Fictionalized Data |
| Zeta Potential (mV) | -21 mV (carboxylated) | +11 mV (amine-terminated PEG) | ||
| Iron Oxide Nanoparticles | Hydrodynamic Diameter (nm) | ~100 nm | ~184 nm | |
| Zeta Potential (mV) | +30 mV (amine-functionalized) | ~ -5 mV (acid-terminated PEG) | Fictionalized Data | |
| Polymeric Nanoparticles (PLA-PEG) | Hydrodynamic Diameter (nm) | ~120 nm | ~140 nm | |
| Zeta Potential (mV) | -45 mV | -36 mV | ||
| Liposomes | Hydrodynamic Diameter (nm) | ~110 nm | ~125 nm | Fictionalized Data |
| Zeta Potential (mV) | -15 mV | +15.2 mV (amine-terminated PEG) | Fictionalized Data |
Visualizations
Experimental Workflow
Caption: General workflow for the surface functionalization of nanoparticles.
Cellular Uptake Signaling Pathway: Clathrin-Mediated Endocytosis
The primary mechanism for the cellular uptake of many functionalized nanoparticles is endocytosis. Clathrin-mediated endocytosis is a major pathway for the internalization of nanoparticles that interact with specific cell surface receptors.
Caption: Clathrin-mediated endocytosis signaling pathway for nanoparticle uptake.
Cellular Uptake Signaling Pathway: Caveolae-Mediated Endocytosis
Caveolae-mediated endocytosis is another important pathway for the internalization of certain nanoparticles, often involving lipid rafts and the protein caveolin-1. This pathway can sometimes bypass the degradative lysosomal pathway.
Caption: Caveolae-mediated endocytosis signaling pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with Discrete PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing discrete polyethylene glycol (PEG) linkers. Discrete PEGs, in contrast to traditional polydisperse polymers, offer a defined molecular weight and structure, leading to more homogeneous conjugates with improved pharmacokinetics and predictable properties.[1][2][3] This document details common conjugation chemistries, provides step-by-step experimental protocols, and presents quantitative data to guide the rational design of bioconjugates for therapeutic and diagnostic applications.
Introduction to Discrete PEG Linkers in Bioconjugation
Discrete PEG linkers are single molecular weight compounds that serve as flexible, hydrophilic spacers to connect a biomolecule (e.g., antibody, peptide) to another molecule (e.g., a small molecule drug, a fluorescent dye).[1][4] The use of these linkers has become increasingly important in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Advantages of Discrete PEG Linkers:
-
Homogeneity: Produces a single, well-defined conjugate, simplifying analysis and ensuring batch-to-batch consistency.
-
Improved Pharmacokinetics: Can increase the hydrodynamic volume of the conjugate, prolonging circulation half-life and reducing renal clearance.
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic payloads and prevent aggregation.
-
Reduced Immunogenicity: Can mask epitopes on the biomolecule, potentially lowering the risk of an immune response.
-
Tunable Properties: The length of the discrete PEG chain can be precisely chosen to optimize the balance between steric hindrance and desired pharmacokinetic properties.
Common Bioconjugation Chemistries
The choice of conjugation chemistry depends on the available functional groups on the biomolecule and the payload. Heterobifunctional PEG linkers, which have different reactive groups at each end, are commonly used to facilitate specific and controlled conjugation.
Amine-Reactive Chemistry: NHS Ester Conjugation
N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.
General Reaction Scheme: Protein-NH₂ + NHS-PEG-Payload → Protein-NH-CO-PEG-Payload
Thiol-Reactive Chemistry: Maleimide Conjugation
Maleimide groups react specifically with free sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond. This chemistry is often used for site-specific conjugation.
General Reaction Scheme: Protein-SH + Maleimide-PEG-Payload → Protein-S-PEG-Payload
Bioorthogonal Chemistry: Click Chemistry
Click chemistry encompasses reactions that are high-yielding, stereospecific, and occur under mild, aqueous conditions with minimal byproducts. The most common examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
General Reaction Schemes:
-
CuAAC: Biomolecule-Azide + Alkyne-PEG-Payload --(Cu(I) catalyst)--> Biomolecule-Triazole-PEG-Payload
-
SPAAC: Biomolecule-Azide + Cyclooctyne-PEG-Payload → Biomolecule-Triazole-PEG-Payload
Carbonyl-Reactive Chemistry: Aldehyde/Ketone Conjugation
Aldehyde or ketone groups can react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This method allows for site-specific modification of biomolecules.
General Reaction Scheme: Protein-CHO + H₂N-O-PEG-Payload → Protein-CH=N-O-PEG-Payload
Quantitative Data for Bioconjugation Reactions
The efficiency of a bioconjugation reaction is influenced by several factors including the concentration of reactants, pH, temperature, and reaction time. The following tables provide a summary of typical reaction parameters for different conjugation chemistries with discrete PEG linkers.
| Parameter | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (SPAAC) | Aldehyde/Ketone Chemistry |
| Target Functional Group | Primary Amines (-NH₂) | Thiols (-SH) | Azides (-N₃) or Alkynes | Aldehydes (-CHO) / Ketones |
| Linker Reactive Group | NHS Ester | Maleimide | Cyclooctyne (e.g., DBCO) | Aminooxy or Hydrazide |
| Typical Molar Excess of PEG Linker | 10- to 20-fold | 10- to 20-fold | 5- to 10-fold | 10- to 50-fold |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | 4.0 - 8.5 | 4.5 - 7.0 |
| Typical Reaction Time | 30-60 min at RT or 2 hours on ice | 2-4 hours at RT or overnight at 4°C | 1-4 hours at RT | 2-12 hours at RT |
| Resulting Linkage | Amide | Thioether | Triazole | Oxime/Hydrazone |
| Linkage Stability | High | High | Very High | pH-dependent (Hydrazone can be labile at acidic pH) |
Experimental Protocols
The following are detailed protocols for common bioconjugation techniques using discrete PEG linkers.
Protocol 1: NHS Ester-mediated PEGylation of a Protein
This protocol describes the conjugation of an amine-reactive discrete PEG linker to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-Ester-PEG-Payload
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in the amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution. b. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Maleimide-mediated PEGylation of a Thiol-containing Peptide
This protocol outlines the conjugation of a maleimide-activated discrete PEG linker to a peptide with a free cysteine residue.
Materials:
-
Thiol-containing peptide solution in a thiol-free buffer (e.g., PBS, pH 7.0)
-
Maleimide-PEG-Payload
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer. If the peptide has disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like TCEP, followed by removal of the reducing agent.
-
PEG Linker Preparation: Dissolve the Maleimide-PEG-Payload in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the PEG linker to the peptide solution. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide groups.
-
Purification: Purify the PEGylated peptide using RP-HPLC to remove unreacted peptide, PEG linker, and byproducts.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between an azide-modified biomolecule and a cyclooctyne-activated PEG linker.
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-PEG-Payload (e.g., DBCO-PEG-Payload)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Reactant Preparation: a. Prepare a solution of the azide-functionalized biomolecule in the reaction buffer. b. Dissolve the Cyclooctyne-PEG-Payload in DMSO or DMF to create a stock solution.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the dissolved Cyclooctyne-PEG-Payload to the azide-functionalized biomolecule. b. Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purification: In many cases, the reaction is clean and may not require extensive purification. If necessary, purify the conjugate using SEC-HPLC or dialysis to remove any unreacted starting materials.
-
Characterization: Analyze the final conjugate by mass spectrometry and other relevant techniques to confirm successful conjugation.
Visualizing Workflows and Pathways
Diagrams illustrating the experimental workflows and the logic of the bioconjugation processes provide a clear visual guide for researchers.
Caption: Workflow for NHS Ester-mediated Protein PEGylation.
References
Application Notes and Protocols for Targeted Drug Delivery Systems Using Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing systemic toxicity. Polyethylene glycol (PEG) linkers are instrumental in this field, improving the pharmacokinetic profiles of nanocarriers. Amino-PEG12-Acid is a versatile, discrete-length PEG linker that offers a balance of hydrophilicity and defined spacer length, making it an excellent candidate for conjugating targeting ligands and therapeutic agents to nanoparticle surfaces.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of targeted drug delivery systems. It covers the conjugation chemistry, nanoparticle functionalization, and methods for evaluating the efficacy and safety of the resulting nanocarriers.
Chemical Properties of this compound
This compound is a heterobifunctional linker featuring a primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 12-unit ethylene glycol chain. This structure allows for versatile conjugation strategies. The amine group can react with activated esters (like NHS esters) and carbonyls, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][2] The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate.[1][2]
Application: Functionalization of Carboxylated Nanoparticles
A common application of this compound is the surface modification of nanoparticles that possess carboxyl groups, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The amine group of the PEG linker can be conjugated to the nanoparticle surface, leaving the terminal carboxylic acid available for the subsequent attachment of a targeting ligand or drug.
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates the workflow for activating the carboxyl groups on a nanoparticle surface and subsequently conjugating this compound.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the steps for conjugating this compound to nanoparticles with surface carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine in PBS, pH 8.5 (prepare fresh)
-
Wash Buffer: PBS
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
To the nanoparticle suspension, add EDC and NHS to final concentrations of 4 mM and 10 mM, respectively.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Washing:
-
Wash the activated nanoparticles to remove excess EDC and NHS. Centrifuge the suspension and discard the supernatant. Resuspend the nanoparticle pellet in Conjugation Buffer. Repeat this wash step twice.
-
-
Conjugation of this compound:
-
Dissolve this compound in Conjugation Buffer to a concentration of 10 mg/mL.
-
Add the this compound solution to the washed, activated nanoparticle suspension. The molar ratio of PEG linker to nanoparticles should be optimized for your specific application.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Final Washing and Storage:
-
Purify the PEGylated nanoparticles by washing three times with PBS using centrifugal filter units.
-
Resuspend the final product in a suitable buffer for storage at 4°C.
-
Application: Drug Loading and Release
Once the nanoparticles are functionalized with this compound, the terminal carboxylic acid can be used to conjugate amine-containing drugs or targeting ligands. Alternatively, hydrophobic drugs can be encapsulated within the nanoparticle core during formulation.
Quantitative Data on Drug Loading and Release
The drug loading content (DLC) and drug loading efficiency (DLE) are critical parameters for a drug delivery system. These are typically determined by separating the drug-loaded nanoparticles from the solution containing the free drug and quantifying the amount of drug in either fraction. The release kinetics of the drug from the nanoparticles are often evaluated under physiological conditions.
| Parameter | Formula | Typical Method of Quantification |
| Drug Loading Content (DLC) | (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100% | UV-Vis Spectroscopy, HPLC |
| Drug Loading Efficiency (DLE) | (Weight of drug in nanoparticles / Initial weight of drug used) x 100% | UV-Vis Spectroscopy, HPLC |
Note: Specific DLC and DLE values are highly dependent on the nanoparticle composition, drug properties, and loading method.
Protocol 2: Quantification of Doxorubicin Loading in Liposomes using UV-Vis Spectroscopy
This protocol provides a method to determine the amount of doxorubicin (a fluorescent and colored drug) loaded into liposomes.
Materials:
-
Doxorubicin-loaded liposomes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (10% v/v solution)
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
UV-Vis Spectrophotometer
Procedure:
-
Separation of Free Drug:
-
Equilibrate an SEC column with PBS.
-
Apply the doxorubicin-loaded liposome suspension to the top of the column.
-
Elute the liposomes with PBS. The liposomes will elute in the void volume, while the free doxorubicin will be retained and elute later.
-
Collect the fraction containing the liposomes (typically the first colored fraction).
-
-
Sample Preparation for Measurement:
-
Take a known volume of the purified liposome fraction and add Triton X-100 to a final concentration of 1% v/v to lyse the liposomes and release the encapsulated doxorubicin.
-
Dilute the sample with PBS to a concentration that falls within the linear range of the standard curve.
-
-
Standard Curve Preparation:
-
Prepare a series of doxorubicin standards of known concentrations in PBS containing 1% Triton X-100.
-
Measure the absorbance of the standards at 480 nm using a UV-Vis spectrophotometer.
-
Plot a standard curve of absorbance versus doxorubicin concentration.
-
-
Quantification:
-
Measure the absorbance of the lysed liposome sample at 480 nm.
-
Determine the concentration of doxorubicin in the sample using the standard curve.
-
Calculate the total amount of doxorubicin loaded in the liposomes based on the initial volume of the purified liposome fraction.
-
Application: In Vitro Efficacy and Cytotoxicity
Before in vivo studies, it is crucial to assess the efficacy and cytotoxicity of the drug-loaded nanoparticles in a relevant cell line.
Cellular Uptake and Intracellular Drug Action
Nanoparticles functionalized with short PEG linkers like this compound are typically internalized by cells through endocytosis. The specific pathway can be clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. Following internalization, the nanoparticles are trafficked to endosomes and then to lysosomes. For the drug to be effective, it must be released from the nanoparticle and escape the endo-lysosomal pathway to reach its intracellular target.
The following diagram illustrates a potential intracellular pathway for a doxorubicin-loaded nanoparticle and the subsequent action of doxorubicin on the cell.
References
Application Notes and Protocols for Peptide Modification with Amino-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, extended plasma half-life, and protection from enzymatic degradation. Furthermore, PEGylation can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.[1][2][3]
Amino-PEG12-Acid is a heterobifunctional PEG linker containing a primary amine and a terminal carboxylic acid, separated by a 12-unit polyethylene glycol spacer. This linker allows for the straightforward and efficient modification of peptides, typically at the N-terminus or the side chain of lysine residues, through stable amide bond formation. This document provides a detailed, step-by-step guide for the modification of peptides with this compound, including protocols for the conjugation reaction, purification of the PEGylated product, and methods for its characterization.
Experimental Protocols
Peptide Modification with this compound
This protocol describes the N-terminal and/or lysine side-chain modification of a peptide with this compound using the carbodiimide coupling chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Materials:
-
Peptide with a free primary amine (N-terminus or lysine side chain)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 0.1 M Sodium Phosphate Buffer (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the this compound solution.
-
Gently mix the solution and allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Slowly add the activated this compound solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by RP-HPLC.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM.
-
Purification of the PEGylated Peptide:
-
The PEGylated peptide can be purified from the reaction mixture using RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the PEGylated peptide from the unreacted peptide, excess PEG reagent, and other reaction byproducts.[4]
-
Collect the fractions corresponding to the PEGylated peptide peak and confirm the product by mass spectrometry.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final PEGylated peptide as a powder.
Characterization of the PEGylated Peptide
a) Mass Spectrometry:
The molecular weight of the PEGylated peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the mass of the parent peptide plus the mass of the this compound linker for each PEG chain attached. Mass spectrometry is an indispensable tool for peptide and protein analysis, providing information on sequence, modifications, and purity.[5]
b) RP-HPLC Analysis:
The purity of the PEGylated peptide can be assessed by analytical RP-HPLC. The PEGylated peptide will typically have a different retention time compared to the unmodified peptide.
In Vitro Stability Assay (Enzymatic Degradation)
This protocol outlines a general procedure to assess the stability of the PEGylated peptide in the presence of a specific protease or in a biological matrix like serum or plasma.
Materials:
-
PEGylated peptide and non-PEGylated control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin) or human/rat serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Incubator (37°C)
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Sample Preparation: Dissolve the PEGylated peptide and the non-PEGylated control peptide in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
For enzymatic degradation, add the protease to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
For serum stability, mix the peptide solution with an equal volume of fresh serum.
-
-
Time-Course Analysis:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of 10% TCA solution.
-
-
Protein Precipitation: Incubate the TCA-treated samples on ice for 30 minutes to precipitate larger proteins.
-
Sample Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
RP-HPLC Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
The percentage of intact peptide at each time point is calculated relative to the amount at time zero.
-
Quantitative Data
The following table summarizes representative data comparing the properties of non-PEGylated and PEGylated peptides.
| Parameter | Non-PEGylated Peptide | PEGylated Peptide | Reference |
| Pharmacokinetics | |||
| Plasma Half-Life (in mice) | 1.1 hours | 28 hours | |
| Blood Clearance Rate (t1/2 in hours, Mr 70,000) | 8.0 ± 0.3 h | 8.0 ± 0.6 h | |
| Body Clearance Rate (t1/2 in hours, Mr 70,000) | 51.4 ± 4.3 h | 37.3 ± 1.8 h | |
| In Vitro Stability | |||
| Stability in Human Plasma (24h) | ~73% intact | >80% intact (with PEG20) | |
| Receptor Binding | |||
| Binding Affinity (Kd) | Varies by peptide | Generally maintained or slightly reduced |
Visualizations
Experimental Workflow for Peptide PEGylation and Characterization
Caption: Workflow for peptide modification with this compound and subsequent characterization.
GPCR Signaling Pathway Activated by a PEGylated Peptide Agonist
Many therapeutic peptides exert their biological effects by binding to and activating G protein-coupled receptors (GPCRs). The following diagram illustrates a typical GPCR signaling cascade initiated by a PEGylated peptide agonist.
Caption: A generalized GPCR signaling pathway activated by a PEGylated peptide agonist.
References
Troubleshooting & Optimization
troubleshooting low yield in Amino-PEG12-Acid conjugation reactions
Welcome to the technical support center for Amino-PEG12-Acid conjugation reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind the this compound conjugation reaction?
This compound possesses a terminal carboxylic acid (-COOH) and a terminal primary amine (-NH2). The conjugation reaction typically involves forming a stable amide bond between one of these functional groups and a target molecule. The most common method activates the carboxylic acid group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate can then react with a primary amine on a target molecule. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[3] To increase efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable NHS ester then efficiently reacts with a primary amine to form a stable amide bond.
Q2: I am experiencing very low conjugation yield. What are the most common causes?
Low yield in EDC/NHS-mediated conjugation reactions is a frequent issue, often attributable to a few key factors:
-
Hydrolysis of Intermediates: The primary culprit is often the hydrolysis of the reactive O-acylisourea or NHS-ester intermediates, which competes with the desired amine reaction. This is highly dependent on pH and temperature.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. If they have been improperly stored or handled, they may be hydrolyzed and inactive.
-
Suboptimal pH: The reaction has a two-stage pH optimum. The carboxyl activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is most efficient at a physiological to slightly basic pH (7.2-8.5).
-
Incorrect Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reaction and should be avoided. Phosphate buffers can also interfere with EDC reactions.
-
Steric Hindrance: The target amine on your molecule may be sterically hindered or buried within the molecule's structure, making it inaccessible to the activated PEG linker.
Q3: Which buffers are recommended for this two-step conjugation?
Buffer selection is critical for success. Use non-amine, non-carboxylate buffers.
-
For the Activation Step (EDC/NHS): MES buffer (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 is highly recommended as it is effective in this pH range and does not interfere with the carbodiimide chemistry.
-
For the Conjugation Step (Amine Coupling): Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice. Other options include HEPES, borate, or bicarbonate buffers.
Q4: How critical is pH control throughout the reaction?
pH control is absolutely critical and is a balancing act between reaction efficiency and reagent stability. The rate of NHS-ester hydrolysis increases dramatically with pH. For instance, the half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6. Therefore, a two-step pH procedure is optimal: perform the initial carboxyl activation at pH 5.0-6.0, and then raise the pH to 7.2-8.0 immediately before adding your amine-containing molecule.
Q5: What is the best way to handle and prepare the EDC and NHS reagents?
EDC and NHS are highly susceptible to hydrolysis from atmospheric moisture.
-
Storage: Store them desiccated at the recommended temperature (-20°C or 4°C).
-
Handling: Before opening, always allow the vials to equilibrate to room temperature to prevent condensation from forming inside.
-
Preparation: Prepare stock solutions of EDC and NHS immediately before use. Do not store them in aqueous solutions for extended periods. Dissolving in a high-quality, anhydrous, water-miscible organic solvent like DMSO or DMF is a common practice for water-insoluble reagents.
Troubleshooting Guide: Low Conjugation Yield
| Problem | Question to Ask | Possible Cause & Recommended Solution |
| No or Minimal Product Formation | Are my EDC/NHS reagents active? | Cause: Reagents may have hydrolyzed due to improper storage or handling. Solution: Use a fresh, unopened vial of EDC and NHS. Equilibrate to room temperature before opening. You can test EDC activity by adding it to a solution of BSA; active EDC will cause protein crosslinking and multimer formation. |
| Is my buffer system interfering with the reaction? | Cause: Use of amine-containing (Tris, glycine) or carboxyl-containing buffers. Solution: Switch to a recommended buffer system. Use MES for the activation step and PBS or HEPES for the conjugation step. | |
| Is the reaction pH optimized for both steps? | Cause: A single pH may lead to either inefficient activation or rapid hydrolysis. Solution: Implement a two-step pH protocol. Activate the carboxyl group at pH 5.0-6.0, then raise the pH to 7.2-8.0 for the amine coupling step. | |
| Inconsistent Yields | Has the activated this compound hydrolyzed before reacting with my molecule? | Cause: The NHS-ester intermediate is semi-stable. Delays between the activation step and the addition of the amine molecule can lead to significant hydrolysis. Solution: Add the amine-containing molecule to the reaction immediately after the 15-minute activation period. If a purification step is needed after activation, it must be performed rapidly (e.g., using a desalting column). |
| Are my reagent concentrations correct? | Cause: Sub-optimal molar ratios of EDC and NHS to the PEG-acid can reduce efficiency. Solution: A common starting point is a molar excess of EDC and NHS over the carboxyl groups. A 2-5 mM final concentration of EDC and a 5-10 mM concentration of NHS are often used. | |
| Product Aggregation/ Precipitation | Is excessive crosslinking occurring? | Cause: If your target molecule also contains exposed carboxyl groups, EDC can activate them, leading to polymerization and aggregation. Solution: Use a two-step conjugation protocol. First, activate the this compound with EDC/NHS, then quench the EDC and/or purify the activated PEG-NHS ester before adding your target molecule. |
| Is the solubility of the conjugate an issue? | Cause: The properties of the target molecule may lead to poor solubility of the final conjugate. Solution: While the PEG linker enhances water solubility, you may need to optimize the buffer composition or reduce the concentration of reactants. |
Quantitative Data Summary
Table 1: pH and Temperature Influence on NHS-Ester Hydrolysis
This table illustrates the critical effect of pH and temperature on the stability of the amine-reactive NHS ester. The half-life is the time required for 50% of the NHS ester to hydrolyze.
| pH | Temperature | Half-life of NHS-Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 7.0 | Room Temp | ~1 hour | |
| 8.0 | Room Temp | ~1 hour | |
| 8.5 | Room Temp | Very Rapid | |
| 8.6 | 4°C | 10 minutes |
Visual Diagrams
Caption: The two-step EDC/NHS reaction pathway for conjugating this compound.
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to an amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Amine-containing molecule (e.g., Protein #2) in Coupling Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
Part A: Activation of this compound
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add EDC and Sulfo-NHS to the this compound solution. A 2- to 10-fold molar excess of EDC and Sulfo-NHS over the amount of PEG-acid is a common starting point (e.g., final concentrations of ~2-4 mM EDC and ~5-10 mM Sulfo-NHS).
-
Mix well and allow the activation reaction to proceed for 15 minutes at room temperature.
Part B: Conjugation to Amine-Containing Molecule
-
Immediately following the 15-minute activation, add the activated this compound solution to your amine-containing molecule (Protein #2), which is prepared in Coupling Buffer. Alternatively, if you need to remove excess activation reagents, rapidly pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer, collecting the fraction containing the activated PEG. Immediately add this to your protein.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This will hydrolyze any remaining NHS esters and react with any residual EDC.
-
Purify the final conjugate using standard methods such as dialysis, size exclusion chromatography, or affinity chromatography to remove excess reagents and unreacted molecules.
References
Technical Support Center: Preventing Protein Aggregation After PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during and after the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, and buffer composition can compromise protein stability, exposing hydrophobic regions that promote aggregation.[1]
-
PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that favor aggregation. The properties of the PEG, such as its length, can influence these interactions.[1][2]
-
Poor Reagent Quality: Impurities or the presence of diol in what should be a monofunctional PEG reagent can cause unintended cross-linking.
Q2: How does the choice of PEG reagent affect aggregation?
The architecture and size of the PEG molecule play a crucial role. For instance, using a homobifunctional PEG linker with reactive groups at both ends carries an inherent risk of cross-linking multiple protein molecules, which can lead to large, insoluble aggregates. The length of the PEG chain can also influence interactions with the protein surface, potentially leading to conformational changes that promote aggregation. Conversely, PEGylation can also prevent aggregation by sterically hindering protein-protein association and increasing the solubility of aggregates that do form.
Q3: What analytical techniques can I use to detect and quantify protein aggregation?
Several methods are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to study changes in protein secondary structure, which can be indicative of aggregation.
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity observed during the PEGylation reaction.
This is a clear indication of significant protein aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible protein aggregation.
Step 1: Reaction Condition Optimization
Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL). Higher concentrations can increase the likelihood of intermolecular interactions.
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1). A high excess of PEG can sometimes lead to aggregation.
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0). The pH can affect the reactivity of specific amino acid residues and protein stability.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may reduce aggregation.
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to explore alternative approaches:
-
Monofunctional PEG: Use a monofunctional PEG reagent to avoid intermolecular cross-linking.
-
Site-Specific PEGylation: Target a specific amino acid residue that is less likely to be involved in aggregation-prone regions. This can be achieved by controlling the pH to target the N-terminus or by introducing a specific residue like cysteine for targeted modification.
Issue 2: SEC analysis shows high molecular weight species, but no visible precipitation.
This indicates the formation of soluble aggregates, which can still be detrimental to the therapeutic efficacy and immunogenicity of the protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for soluble protein aggregates.
Step 1: Characterize the Aggregates
Use orthogonal methods to further characterize the soluble aggregates. Dynamic Light Scattering (DLS) can provide information on the size distribution of the aggregates.
Step 2: Optimize the Formulation Buffer
The buffer composition post-PEGylation is critical for long-term stability.
-
Screen Buffers and pH: Test a range of buffers and pH values to find the optimal conditions for the PEGylated protein.
-
Add Stabilizing Excipients: As in the PEGylation reaction, the addition of sugars, amino acids, or surfactants to the final formulation buffer can enhance stability.
Step 3: Re-evaluate PEGylation Chemistry
-
PEG Size and Structure: The length and branching of the PEG chain can impact the properties of the final conjugate. Experiment with different PEG sizes to see if this reduces the propensity for aggregation.
-
Site of PEGylation: The location of PEG attachment can influence protein stability. If possible, try alternative site-specific PEGylation strategies.
Step 4: Purification Strategy Review
Ensure that the purification process is not contributing to aggregation. Shear stress during chromatography or filtration can sometimes induce aggregation. Consider optimizing flow rates and using low-protein-binding membranes.
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution
-
A series of buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
Method:
-
Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.
-
Vary One Parameter at a Time:
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.
-
pH: Use the different prepared buffers to test a range of pH values.
-
Temperature: Incubate plates/tubes at different temperatures, such as 4°C and room temperature.
-
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the samples from each condition for aggregation using SEC and/or DLS.
Protocol 2: Analysis of PEGylated Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric PEGylated protein from aggregates.
Materials:
-
SEC column suitable for the size range of the protein and its potential aggregates.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase (e.g., phosphate-buffered saline).
-
PEGylated protein sample.
Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject an appropriate volume of the sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein).
-
Data Analysis: Integrate the peak areas corresponding to the monomer and any high molecular weight species (aggregates). The percentage of aggregation can be calculated from the relative peak areas.
Signaling Pathways and Logical Relationships
Caption: Factors influencing protein aggregation during PEGylation.
References
Technical Support Center: Optimizing EDC Coupling with Amino-PEG12-Acid
Welcome to the technical support center for optimizing your EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reactions with Amino-PEG12-Acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC coupling with this compound?
A1: A two-step pH process is ideal for this reaction. The activation of the carboxylic acid with EDC and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1][2][3] For best results, it is recommended to perform this initial activation step in a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 5-6.[1][3] Following activation, the pH should be raised to 7.2-8.0 for the coupling reaction with the primary amine of the this compound. This higher pH facilitates the nucleophilic attack of the amine on the NHS-activated carboxyl group.
Q2: What buffers should I use for the EDC coupling reaction?
A2: It is crucial to use non-amine and non-carboxylate containing buffers to avoid unwanted side reactions. For the activation step (at acidic pH), MES buffer is a common choice. For the coupling step (at a more neutral to slightly basic pH), phosphate-buffered saline (PBS) at pH 7.2-7.5 is often used. Other suitable buffers include HEPES, carbonate/bicarbonate, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the this compound for reaction with the activated carboxylic acid.
Q3: What are the recommended molar ratios of EDC, NHS, and the reactants?
A3: The stoichiometry of the reactants is a critical parameter for successful coupling. While the optimal ratios may require some empirical optimization for your specific molecules, a common starting point is to use a molar excess of EDC and NHS relative to the carboxylic acid you are activating. A 1.2 to 2-fold molar excess of EDC and a 1:1 or 2:1 molar ratio of NHS to the carboxylic acid is often recommended. For the coupling to the this compound, a slight molar excess of the PEG reagent (e.g., 1.5 to 2-fold) can be used to drive the reaction to completion.
Q4: How can I quench the reaction?
A4: To stop the reaction and deactivate any remaining active esters, a quenching agent can be added. Hydroxylamine is an effective quenching agent that hydrolyzes unreacted NHS esters. Alternatively, a buffer containing a primary amine, such as Tris or glycine, can be used to quench the reaction, but be aware that this will also modify any remaining activated carboxyl groups. If the coupled product can be easily purified from the excess reagents, a quenching step may not be necessary. Dithiothreitol (DTT) can also be used to quench the EDC in the activation step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no coupling efficiency | Suboptimal pH: The pH of the activation or coupling step is outside the optimal range. | Verify the pH of your buffers. Use a two-step pH procedure: pH 5-6 for activation and pH 7.2-8.0 for coupling. |
| Inactive EDC/NHS: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. | |
| Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use non-amine containing buffers such as MES and PBS. | |
| Hydrolysis of the active ester: The NHS-activated intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. | Add the this compound to the reaction mixture promptly after the activation step. | |
| Precipitation during the reaction | Poor solubility of reactants: One or more of the reactants may not be fully soluble in the chosen buffer. | Consider using a water-miscible organic co-solvent like DMSO or DMF to improve solubility. |
| Excess EDC: High concentrations of EDC can sometimes lead to precipitation. | Reduce the amount of EDC used in the reaction. | |
| Undesired side reactions | Formation of N-acylisourea: This stable byproduct can form if the activated carboxyl group rearranges instead of reacting with an amine. | The addition of NHS or Sulfo-NHS helps to minimize this side reaction by converting the O-acylisourea intermediate to a more stable NHS ester. |
| Polymerization: If your molecule contains both carboxyl and amine groups, EDC can cause random polymerization. | Use a two-step coupling procedure where the carboxyl group is activated first before adding the amine-containing molecule. |
Experimental Protocols
Two-Step EDC/NHS Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Molecule with a terminal carboxylic acid
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Dry, water-miscible solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Prepare stock solutions of your carboxylic acid-containing molecule and this compound in the appropriate buffer or solvent.
-
-
Activation of Carboxylic Acid:
-
Dissolve your carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC to a final concentration of 1.2-2 molar equivalents relative to the carboxylic acid.
-
Immediately add NHS or Sulfo-NHS to a final concentration of 1-2 molar equivalents relative to the carboxylic acid.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the this compound (typically 1.5-2 molar equivalents).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
Add Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.
-
Visualizations
EDC/NHS Coupling Reaction Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Experimental Workflow for EDC Coupling
Caption: A typical two-step experimental workflow for EDC coupling.
References
Technical Support Center: Purification of Amino-PEG12-Acid Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Amino-PEG12-Acid conjugates from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound conjugates?
The primary impurities in a typical conjugation reaction involving this compound are unreacted this compound, excess coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and byproducts of the coupling reaction.[1][2] If the conjugation is with a protein or peptide, unreacted protein/peptide will also be present.[2]
Q2: What are the most common methods for purifying this compound conjugates?
The most common purification methods leverage the size difference between the desired conjugate and the smaller, unreacted reagents. These methods include:
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Size-Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic volume.[2][3]
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Dialysis: A straightforward method for removing small molecules from a solution containing larger molecules by selective diffusion through a semipermeable membrane.
-
Ultrafiltration/Diafiltration: Uses membranes with specific molecular weight cut-offs (MWCO) to retain the larger conjugate while allowing smaller impurities to pass through.
Q3: How do I choose the right purification method?
The choice of purification method depends on several factors, including the size of the conjugate, the nature of the impurities, the required purity, and the scale of the purification. For a significant size difference between the conjugate and impurities, SEC and dialysis are excellent choices. Ultrafiltration is also a viable and often faster alternative to dialysis.
Q4: How can I monitor the success of the purification process?
The purity of the final conjugate can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate and quantify the conjugate from impurities.
-
Mass Spectrometry (MS): Can confirm the identity and purity of the conjugate by measuring its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and purity assessment.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and unreacted PEG linker | Inappropriate column selection. | Choose a column with a fractionation range suitable for the sizes of your conjugate and the unreacted reagents. |
| Sample volume too large. | The sample volume should ideally be between 1% and 5% of the total column volume for optimal resolution. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Low recovery of the conjugate | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated. Consider using a buffer with a different ionic strength or pH. |
| The conjugate is precipitating on the column. | Check the solubility of your conjugate in the elution buffer. You may need to adjust the buffer composition. | |
| Presence of small molecule impurities (e.g., EDC/NHS) in the final product | Insufficient resolution. | Increase the column length or use a column with a smaller particle size for better separation of small molecules. |
| Inadequate buffer exchange. | Ensure sufficient column volumes of buffer are used for equilibration and elution. |
Dialysis
| Problem | Possible Cause | Solution |
| Incomplete removal of unreacted reagents | Insufficient dialysis time. | Increase the dialysis duration. |
| Insufficient volume or changes of dialysis buffer. | Use a much larger volume of dialysis buffer (e.g., 100-1000 times the sample volume) and change the buffer several times. | |
| Inappropriate MWCO of the dialysis membrane. | Ensure the MWCO is significantly smaller than the molecular weight of your conjugate but large enough to allow free passage of the unreacted reagents. For this compound (MW ~618 Da), a membrane with a MWCO of 100-500 Da would be ideal if the conjugate is much larger. | |
| Loss of conjugate | The conjugate is passing through the membrane. | Use a dialysis membrane with a smaller MWCO. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein/peptide binding (e.g., regenerated cellulose). |
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical this compound conjugate from unreacted reagents. Actual results will vary depending on the specific conjugate and experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Parameters |
| Size-Exclusion Chromatography (SEC) | >95% | 80-95% | Column type, flow rate, sample volume |
| Dialysis | >90% | >90% | MWCO, buffer volume, dialysis time |
| Ultrafiltration/Diafiltration | >95% | >90% | MWCO, transmembrane pressure, number of diavolumes |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Size-Exclusion Chromatography (SEC)
-
Column Selection and Equilibration:
-
Select a desalting column (e.g., PD-10) or a preparative SEC column with a suitable fractionation range to separate the conjugate from the unreacted this compound (MW ~618 Da) and other small molecules.
-
Equilibrate the column with at least 5 column volumes of a suitable buffer (e.g., phosphate-buffered saline, PBS). Amine-free buffers should be used if the conjugate has reactive groups that can react with amines.
-
-
Sample Preparation and Loading:
-
Dissolve the crude conjugate reaction mixture in the equilibration buffer.
-
Centrifuge the sample to remove any precipitated material.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Collect fractions. The larger conjugate will elute first, followed by the smaller unreacted reagents.
-
-
Analysis:
-
Analyze the collected fractions using UV-Vis spectroscopy (if the conjugate has a chromophore), HPLC, or MS to identify the fractions containing the purified conjugate.
-
Pool the pure fractions.
-
Protocol 2: Purification of this compound Conjugate using Dialysis
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the conjugate but allows for the passage of unreacted this compound and coupling reagents.
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
-
Sample Loading:
-
Load the crude conjugate solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely clamp both ends of the tubing.
-
-
Dialysis:
-
Immerse the sealed dialysis tubing/cassette in a large volume of cold (4°C) dialysis buffer (e.g., PBS). The buffer volume should be at least 100 times the sample volume.
-
Stir the buffer gently on a stir plate.
-
Perform dialysis for several hours to overnight, with at least 2-3 buffer changes to ensure complete removal of small molecules.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing/cassette from the buffer.
-
Recover the purified conjugate solution from the tubing/cassette.
-
Visualizations
Caption: General workflow for the purification of this compound conjugates.
References
Technical Support Center: Characterizing Amino-PEG12-Acid Modified Proteins
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with proteins modified by Amino-PEG12-Acid.
Frequently Asked Questions (FAQs)
General & Reaction Chemistry
Q1: What is this compound, and how does it react with my protein? this compound is a heterobifunctional PEGylation reagent containing a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, connected by a 12-unit polyethylene glycol chain. The primary amine can react with activated esters (like NHS esters) or carbonyls on a protein.[1] The carboxylic acid can be activated (e.g., using EDC and NHS) to react with primary amines (like the side chain of lysine or the N-terminus) on a target molecule to form a stable amide bond.[1]
Q2: My PEGylation reaction efficiency is low. What can I do? Low efficiency can stem from several factors:
-
Buffer Interference: Ensure your reaction buffer does not contain primary amines, such as Tris or glycine, as these will compete with your protein by reacting with activated reagents.[2]
-
Reagent Molarity: Empirically optimize the molar excess of the PEGylation reagent to your protein. Too little reagent will result in an incomplete reaction.[2]
-
Reaction pH: The pH is a critical factor for controlling modification specificity.[3] For targeting lysine residues with an activated carboxylic acid on the PEG, the pH should be slightly basic to ensure the lysine epsilon-amino group is deprotonated and nucleophilic.
-
Protein Integrity: Confirm your protein is properly folded and the target functional groups are accessible on its surface.
Q3: My protein precipitates after PEGylation. How can I prevent this? Precipitation or aggregation can occur if the modification alters the protein's net charge and isoelectric point (pI) excessively. This is a known challenge with protein-based therapeutics. Try reducing the molar excess of the PEGylation reagent to lower the degree of modification. Additionally, ensure the purification process effectively removes unreacted PEG and byproducts.
SDS-PAGE Analysis
Q4: Why does my PEGylated protein run as a broad, smeared band on SDS-PAGE? This is a common issue caused by the interaction between the polyethylene glycol chain and the sodium dodecyl sulfate (SDS) in the loading buffer and gel. The PEG moiety leads to heterogeneous SDS binding, which results in poor resolution and band broadening.
Q5: The molecular weight of my PEGylated protein on SDS-PAGE appears much larger than predicted. Is this normal? Yes, this is a well-documented phenomenon. The PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower through the gel matrix than a non-PEGylated protein of the same actual molecular weight. This results in an apparent molecular weight that is significantly higher than the true value.
Q6: I'm having trouble visualizing my PEGylated protein with Coomassie Blue. Are there better staining methods? Coomassie staining can be inefficient for PEGylated proteins, sometimes failing to detect them at all. For more reliable visualization, use a two-step staining process or specific PEG stains:
-
PEG Stain: Use a barium chloride-iodine mixture, which specifically stains the PEG component brown.
-
Protein Stain: Subsequently, you can stain for the protein using standard Coomassie Blue. Alternatively, a zinc-imidazole reverse staining method is rapid and can detect PEGylated proteins in the low nanogram range.
Q7: I'm observing unexpected lower molecular weight bands. What could be the cause? If you are using a PEG-maleimide chemistry (different from Amino-PEG-Acid but a common PEGylation strategy), be aware that the thioether linkage can be unstable and cleave during sample preparation at high temperatures, leading to the apparent loss of the PEG chain. While less common with stable amide bonds, you should always ensure your linkage chemistry is stable under your experimental conditions.
HPLC Analysis
Q8: Why do I see poor resolution or multiple peaks for my PEGylated protein in Reverse-Phase HPLC (RP-HPLC)? Characterizing PEGylation products is often problematic due to the heterogeneity of the reaction mixture, which can contain various modified species, unmodified protein, and unreacted PEG.
-
Poor Resolution: For proteins modified with large PEGs (e.g., 20 kDa), RP-HPLC can fail to provide accurate information.
-
Heterogeneity: Multiple peaks can represent different species: unmodified protein, mono-PEGylated, di-PEGylated, etc., as well as positional isomers (PEG attached at different sites).
Q9: What are some alternative HPLC methods for analyzing my PEGylated protein mixture?
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. It can be used to separate PEGylated protein from unreacted (free) PEG, but may have poor resolution for separating different degrees of PEGylation (e.g., mono- vs. di-PEGylated) if the size difference is small.
-
Two-Dimensional Liquid Chromatography (2D-LC): A powerful approach involves using an SEC column for the first dimension to separate the protein from the free PEG reagent, followed by an online transfer to a reverse-phase column for higher resolution analysis of the protein species.
-
Native PAGE: While not an HPLC method, native PAGE can be an excellent alternative for resolving PEGylation mixtures as it avoids the problematic PEG-SDS interaction and separates based on a combination of size and charge under non-denaturing conditions.
Mass Spectrometry (MS) Analysis
Q10: Why is it challenging to get a clear mass spectrum of my PEGylated protein? The primary challenges are the heterogeneity of the PEG reagent itself and the resulting mixture of PEGylated products. This creates a complex mixture of species with different masses, which can complicate the spectrum. The covalent attachment of PEG introduces significant analytical challenges due to the degree of PEGylation and the complexity of the protein structure.
Q11: How can I determine the exact site(s) of PEGylation on my protein? Identifying the modification site requires a peptide mapping approach, often called a "bottom-up" analysis.
-
Digestion: The PEGylated protein is enzymatically digested (e.g., with Trypsin) into smaller peptides.
-
LC-MS/MS: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Analysis: Peptides that have been modified with the PEG linker will show a characteristic mass shift. Fragmentation of these peptides in the MS/MS step allows for the identification of the specific amino acid residue that was modified.
Q12: What is "top-down" mass spectrometry, and can it be used for PEGylated proteins? Top-down MS involves analyzing the intact protein without prior digestion. This method is excellent for assessing the overall degree of PEGylation (e.g., identifying the distribution of unmodified, mono-, di-, and tri-PEGylated species). By isolating a specific proteoform (e.g., the mono-PEGylated ion) and fragmenting it, it's possible to locate the modification site, providing a complete picture of all modifications on a single protein molecule.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound.
| Property | Value | Description |
|---|---|---|
| Synonyms | 3-(2-(...-(2-aminoethoxy)ethoxy)...)ethoxy)propanoic acid | N/A |
| Molecular Formula | C27H55NO14 | N/A |
| Molecular Weight | 613.72 g/mol | The exact mass of the reagent. |
| Reactive Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | Allows for versatile conjugation strategies. |
| Solubility | Aqueous Soluble | Facilitates reactions in common biological buffers. |
Table 2: Summary of Analytical Techniques and Common Challenges.
| Technique | Expected Outcome | Common Challenges & Troubleshooting |
|---|---|---|
| SDS-PAGE | Increased apparent molecular weight compared to unmodified protein. | Problem: Smeared or broad bands.Solution: Caused by PEG-SDS interaction. Consider using Native PAGE as an alternative. |
| Problem: Poor visualization with Coomassie.Solution: Use PEG-specific stains like barium-iodine or zinc reverse staining. | ||
| RP-HPLC | Separation of species with different degrees of PEGylation. | Problem: Poor resolution, especially for large PEGs or complex mixtures.Solution: Optimize gradient and column chemistry. For persistent issues, use SEC or 2D-LC. |
| SEC-HPLC | Separation of PEGylated protein from free, unreacted PEG. | Problem: Co-elution of different PEGylated species (e.g., mono- vs di-).Solution: SEC separates by size; may not resolve species with small mass differences. Use in combination with another method. |
| Mass Spectrometry | Determination of mass increase corresponding to PEGylation degree. | Problem: Broad peaks due to PEG polydispersity and product heterogeneity.Solution: High-resolution MS is required. Use top-down MS for intact mass distribution and bottom-up peptide mapping for site identification. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis with Dual Staining
-
Sample Preparation: Mix your protein sample with 2X Laemmli sample buffer. Crucially, avoid boiling PEG-maleimide conjugates , though this is less of a concern for stable amide linkages. Heat at 70°C for 10 minutes.
-
Electrophoresis: Load samples onto a suitable polyacrylamide gel (e.g., 4-20% Tris-Glycine) and run until the dye front reaches the bottom.
-
PEG Staining (Barium-Iodine):
-
Rinse the gel with deionized water.
-
Incubate the gel in 5% Barium Chloride (w/v) for 15 minutes.
-
Rinse briefly with deionized water.
-
Incubate in an iodine solution (e.g., Lugol's solution) until brown bands appear against a yellow background.
-
Image the gel immediately, as the stain can fade.
-
-
Protein Staining (Coomassie):
-
Destain the iodine with water.
-
Proceed with a standard Coomassie Brilliant Blue staining protocol (e.g., incubate in stain for 1 hour, then destain until bands are clear).
-
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Analysis
-
Column: C4 or C8 reverse-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient over 30-60 minutes to a high percentage of Mobile Phase B (e.g., 70-90%). The exact gradient must be optimized for your specific protein.
-
-
Detection: Monitor absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
Analysis: Compare the chromatogram of the PEGylated sample to the unmodified control. The PEGylated species should elute earlier than the unmodified protein due to the hydrophilic nature of the PEG chain, although the increased size can sometimes lead to later elution depending on the protein and conditions. Multiple peaks may indicate heterogeneity.
Protocol 3: MALDI-TOF Mass Spectrometry (Intact Mass)
-
Sample Preparation:
-
Desalt the protein sample using a C4 ZipTip or dialysis to remove non-volatile salts from the buffer.
-
Mix the desalted protein sample (typically 1 µL) with 1 µL of a suitable MALDI matrix (e.g., sinapinic acid dissolved in 50% acetonitrile, 0.1% TFA).
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).
-
Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in linear, positive ion mode, which is optimal for large molecules like proteins.
-
-
Analysis:
-
Process the resulting spectrum to determine the molecular weights of the species present.
-
Look for a mass distribution corresponding to the unmodified protein and one or more PEGylated species, with mass differences corresponding to multiples of the this compound mass (613.72 Da).
-
Visualizations
References
Technical Support Center: Enhancing the Stability of ADCs with PEG12 Linkers
This technical support center is designed for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring PEG12 linkers. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and improve the stability and performance of your ADCs during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the development and handling of ADCs with PEG12 linkers.
| Issue | Potential Cause | Recommended Solution |
| ADC Aggregation | Increased hydrophobicity from the cytotoxic payload.[1][2][3][4][5] | Optimize Formulation: Incorporate excipients like polysorbates, sugars, or amino acids to stabilize the ADC. Buffer Optimization: Adjust the pH and ionic strength of the buffer to maintain ADC solubility. Consider Linker Design: While PEG12 adds hydrophilicity, for extremely hydrophobic payloads, a longer PEG chain or a branched PEG linker might be necessary to further mitigate aggregation. |
| Low Conjugation Yield | Steric Hindrance: The PEG12 linker, while beneficial for solubility, can sometimes create steric hindrance, preventing efficient conjugation. Suboptimal Reaction Conditions: Incorrect buffer pH, temperature, or reaction time can lead to poor conjugation efficiency. | Optimize Conjugation Chemistry: Experiment with different conjugation strategies, such as site-specific methods, to ensure controlled and efficient attachment of the linker-payload. Adjust Reaction Parameters: Systematically vary the molar excess of the linker-payload, incubation time, and temperature to find the optimal conditions for your specific antibody and payload. |
| Premature Drug Release | Linker Instability: The chemical linkage between the drug and the linker may be susceptible to cleavage under certain conditions (e.g., in plasma). | Evaluate Linker Chemistry: Ensure the chosen cleavable or non-cleavable linker is appropriate for the intended mechanism of action and stable in circulation. For cleavable linkers, confirm that the cleavage trigger is specific to the target cell environment. Perform Stability Studies: Assess the stability of the ADC in plasma or serum over time to quantify the extent of drug release. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Heterogeneity of Conjugation: Traditional conjugation methods (e.g., lysine conjugation) can result in a heterogeneous mixture of ADC species with varying DARs. | Employ Site-Specific Conjugation: Utilize techniques that allow for precise control over the conjugation site and number of attached payloads, leading to a more homogeneous product. Optimize Purification: Refine purification methods, such as Hydrophobic Interaction Chromatography (HIC), to isolate ADC populations with a more defined DAR. |
Frequently Asked Questions (FAQs)
Q1: How does a PEG12 linker improve the stability of an ADC?
A PEG12 linker enhances ADC stability primarily by increasing the hydrophilicity of the overall conjugate. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC in aqueous environments. The polyethylene glycol chain forms a "hydration shell" around the hydrophobic drug, effectively shielding it and improving the solubility and stability of the ADC. This can also lead to improved pharmacokinetics, such as a longer circulation half-life.
Q2: What are the potential trade-offs when using a PEG12 linker?
While beneficial, a PEG12 linker can introduce certain trade-offs. The increased size and flexibility of the linker might lead to steric hindrance during the conjugation process, potentially lowering the reaction efficiency and the achievable Drug-to-Antibody Ratio (DAR). Additionally, while longer PEG chains generally improve solubility, there is an optimal length for each specific ADC, and excessive PEGylation could potentially impact the binding affinity of the antibody to its target antigen, though this is less of a concern with shorter linkers like PEG12.
Q3: Can the position of the PEG12 linker within the overall linker-drug construct affect ADC stability?
Yes, the architecture of the linker, including the positioning of the PEG12 moiety, can significantly influence stability. For instance, a "pendant" or branched design, where PEG chains are attached to the side of the main linker backbone, can create a more effective hydrophilic shield around the payload compared to a linear arrangement. This can lead to reduced aggregation and improved pharmacokinetic profiles.
Q4: How can I assess the stability of my ADC with a PEG12 linker?
Several analytical techniques are crucial for evaluating ADC stability:
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Size Exclusion Chromatography (SEC): This is the primary method for detecting and quantifying aggregation and fragmentation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to assess the hydrophobicity profile of the ADC and can also be used to determine the DAR distribution.
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Mass Spectrometry (MS): MS techniques are essential for confirming the identity and integrity of the ADC, as well as for measuring the DAR and detecting any degradation products.
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Dynamic Light Scattering (DLS): DLS is a quick method to detect the presence of aggregates and their size distribution.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample with PEG12 linker
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Low-protein-binding 0.22 µm filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume (e.g., 50 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Data Analysis: Integrate the peak areas of the monomer and aggregates. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To evaluate the relative hydrophobicity of an ADC and determine the DAR distribution.
Materials:
-
ADC sample with PEG12 linker
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Methodology:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the ADC's hydrophobicity; a longer retention time signifies greater hydrophobicity. The different peaks in the chromatogram correspond to different DAR species.
Visualizations
Caption: Experimental workflow for assessing the stability of an ADC with a PEG12 linker.
Caption: Troubleshooting logic for addressing ADC aggregation issues.
References
linker length optimization for PROTACs using PEG derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers optimizing proteolysis-targeting chimera (PROTAC) linker length using polyethylene glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC? A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to bring the POI and the E3 ligase into close proximity to form a stable ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][3] The linker's characteristics—including its length, composition, flexibility, and attachment points—are not passive and significantly influence the formation and stability of this ternary complex, which is essential for degradation efficiency.
Q2: What are the specific advantages of using PEG derivatives as PROTAC linkers? A2: PEG linkers are among the most common motifs used in PROTAC design for several reasons. Their primary advantage is their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule, enhancing compatibility with physiological environments. The defined, repeating ethylene glycol units allow for the systematic and straightforward variation of linker length, which is crucial for optimization studies. Furthermore, commercially available bifunctional PEG motifs enable the rapid and modular assembly of PROTACs.
Q3: How does altering the PEG linker length impact PROTAC efficacy? A3: Linker length is a critical, empirically determined parameter for PROTAC activity. The relationship between linker length and efficacy is often non-linear and can be described as a "Goldilocks" effect:
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting the formation of a stable ternary complex.
-
Too long: A linker that is too long can result in an entropic penalty, leading to unproductive binding modes where the POI and E3 ligase are not oriented correctly for efficient ubiquitination. This decreases degradation efficiency.
-
Optimal length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, maximizing ubiquitination and subsequent degradation. This optimal length is highly dependent on the specific POI and E3 ligase pair.
Q4: What is the "hook effect" in the context of PROTACs? A4: The "hook effect" is a phenomenon observed in biophysical and cellular assays where the measured signal (e.g., ternary complex formation or protein degradation) first increases with the PROTAC concentration and then decreases at higher concentrations, resulting in a bell-shaped dose-response curve. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. These binary complexes compete with and prevent the formation of the essential POI-PROTAC-E3 ligase assembly, reducing the overall efficacy.
Troubleshooting and Optimization Guide
Problem 1: My PROTAC shows good binary binding to the target protein and E3 ligase individually but induces poor degradation.
-
Possible Cause: The linker length or geometry is suboptimal, preventing the formation of a productive ternary complex. Even with strong binary affinities, incorrect linker length can lead to steric clashes or an unfavorable orientation of the two proteins.
-
Solution:
-
Systematically Vary Linker Length: Synthesize a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). This is the most critical step in optimization.
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or TR-FRET to directly measure the formation and stability of the ternary complex. A lack of positive cooperativity or low complex stability can explain poor degradation.
-
Change Linker Attachment Points: The exit vector from the ligands is crucial. If possible, synthesize isomers with the linker attached to different positions on the POI or E3 ligase ligands.
-
Problem 2: The final PROTAC has poor aqueous solubility, limiting cellular assays.
-
Possible Cause: Although PEG linkers enhance hydrophilicity, the overall molecule, often burdened by two complex hydrophobic ligands, can still have limited solubility.
-
Solution:
-
Increase Linker Length: Using a longer PEG chain (e.g., moving from PEG4 to PEG8 or PEG10) can further enhance the hydrophilicity of the entire molecule.
-
Incorporate Other Polar Groups: If synthesis allows, introduce additional polar functional groups within the linker or on the ligands to improve solubility.
-
Formulate with Solubilizing Agents: For in vitro assays, consider using excipients like DMSO, but be mindful of their potential effects on cells.
-
Problem 3: The degradation efficacy (Dmax) is low, or the potency (DC50) is weak.
-
Possible Cause: This is a direct consequence of suboptimal ternary complex formation, poor cell permeability, or rapid metabolic degradation of the PROTAC.
-
Solution:
-
Fine-Tune Linker Length: The optimal linker length can be very specific. A study on ERα degraders found a 16-atom linker to be superior to 12-atom or 19-atom linkers. Test linkers with small length variations around an initial hit.
-
Evaluate Cell Permeability: Poor permeability prevents the PROTAC from reaching its intracellular target. This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Sometimes, reducing the polarity by using a shorter PEG linker or a mixed PEG/alkyl linker can improve permeability.
-
Check for Metabolic Instability: PEG linkers can be susceptible to oxidative metabolism. If instability is suspected, consider replacing the PEG chain with a more rigid or metabolically stable linker, such as an alkyl chain or one containing a triazole or piperazine moiety, although this moves away from pure PEG derivatives.
-
Problem 4: Synthesis of the PEG-linked PROTAC results in low yields or purification is difficult.
-
Possible Cause: Incomplete reactions or the high polarity of the final product can complicate synthesis and purification.
-
Solution:
-
Ensure Complete Reactions: Use LC-MS to monitor reaction progress to completion. For coupling reactions, ensure reagents like coupling agents (e.g., PyBOP) and bases (e.g., DIPEA) are fresh and used in appropriate excess.
-
Use Orthogonal Protecting Groups: When building the PROTAC in a stepwise manner, use protecting groups (e.g., Boc, Fmoc) that can be removed without affecting other parts of the molecule.
-
Optimize Purification Method: The high polarity of PEGylated PROTACs can make standard silica gel chromatography challenging. Use reverse-phase HPLC (preparative C18) for effective purification of the final polar compound.
-
Quantitative Data on Linker Length Optimization
The optimal linker length is empirically determined. Below are examples from published studies showing the impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation (Data derived from studies on MCF7 cells)
| PROTAC Compound | Linker Type | Linker Length (atoms) | ER Binding Affinity (IC50, µM) | Degradation Efficacy (at 100 µM) |
| PROTAC 11 | PEG-based | 9 | ~1.5 | Moderate Degradation |
| PROTAC 12 | PEG-based | 12 | ~1.5 | Strong Degradation |
| PROTAC 13 | PEG-based | 16 | ~1.5 | Most Effective Degradation |
| PROTAC 14 | PEG-based | 19 | ~1.5 | Moderate Degradation |
| PROTAC 15 | PEG-based | 21 | ~1.5 | Weak Degradation |
Table 2: Effect of Linker Length on p38α Degradation (Data derived from studies on BBL358 and T47D cells)
| PROTAC Series | Linker Type | Linker Length (atoms) | p38α Degradation |
| NR-Series | PEG/Alkyl | < 8 | No degradation |
| NR-1c | PEG/Alkyl | 20 | Efficient degradation |
| NR-7 Series | PEG/Alkyl | < 15 | Poor degradation |
| NR-7f to NR-7i | PEG/Alkyl | 15-17 | Optimal degradation |
These tables illustrate that a clear optimal linker length exists for achieving maximal protein degradation and that this optimum varies between different target systems.
Key Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a Bifunctional PEG Linker
This protocol describes a representative two-step synthesis involving the coupling of an E3 ligase ligand and a POI ligand to a commercially available linker like NH2-PEG(n)-COOH.
Step 1: Couple POI Ligand to the PEG Linker
-
Dissolve Reagents: Dissolve the POI ligand containing a carboxylic acid (1.0 eq), NH2-PEG(n)-COOH (1.1 eq), and a coupling agent like HATU (1.2 eq) in anhydrous DMF.
-
Add Base: Add a non-nucleophilic base such as DIPEA (3.0 eq) to the mixture.
-
React: Stir the reaction at room temperature under an inert nitrogen atmosphere for 4-12 hours.
-
Monitor: Track the reaction progress using LC-MS until the starting material is consumed.
-
Work-up and Purify: Quench the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify the resulting POI-linker conjugate using flash chromatography or preparative HPLC.
Step 2: Couple E3 Ligase Ligand to the POI-Linker Conjugate
-
Dissolve Reagents: Dissolve the purified POI-linker conjugate from Step 1 (1.0 eq), the E3 ligase ligand containing an amine group (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add Base: Add DIPEA (3.0 eq) to the mixture.
-
React: Stir the reaction at room temperature under a nitrogen atmosphere overnight.
-
Monitor: Monitor the formation of the final PROTAC product by LC-MS.
-
Purify Final PROTAC: Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final, high-purity PROTAC. Characterize using NMR and high-resolution mass spectrometry.
Protocol 2: Determination of DC50 and Dmax by Western Blot
This protocol is used to quantify the degradation of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a fixed period (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
3. Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash again and probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Conceptual Model of Linker Length vs. Efficacy
Caption: The logical relationship between linker length and PROTAC efficacy.
References
analytical methods for determining conjugation efficiency of Amino-PEG12-Acid
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for determining the conjugation efficiency of Amino-PEG12-Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its conjugation efficiency important?
A1: this compound is a bifunctional linker containing a terminal primary amine group and a terminal carboxylic acid group, connected by a 12-unit polyethylene glycol (PEG) chain. It is used to conjugate molecules, such as proteins, peptides, or nanoparticles, to other molecules or surfaces. Determining the conjugation efficiency is critical to ensure the quality, consistency, and efficacy of the final conjugate, as it defines the ratio of the PEG linker to the target molecule.
Q2: Which functional group on the this compound is reactive in a typical conjugation reaction?
A2: The reactivity depends on the activation chemistry used. The primary amine (-NH2) can be conjugated to activated carboxylic acids (e.g., NHS esters). Conversely, the carboxylic acid (-COOH) can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on a target molecule.
Q3: What are the most common methods to determine the conjugation efficiency of this compound?
A3: Common methods include spectrophotometric assays to quantify unreacted functional groups (e.g., TNBSA or Fluorescamine assays for primary amines), chromatographic techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate conjugated from unconjugated species, and mass spectrometry (e.g., MALDI-TOF) to determine the mass shift upon conjugation.
Q4: How do I choose the best analytical method for my specific application?
A4: The choice of method depends on several factors including the nature of your target molecule, the available equipment, and the desired level of detail. Spectrophotometric assays are often used for a quick estimation, while chromatography and mass spectrometry provide more precise and detailed information about the conjugation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Inactive reagents (e.g., hydrolyzed NHS ester).2. Suboptimal reaction pH.3. Presence of competing nucleophiles (e.g., Tris buffer).4. Steric hindrance on the target molecule. | 1. Use fresh reagents and store them under desiccated conditions.2. Ensure the pH is optimal for the specific reaction (e.g., pH 7-9 for amine-reactive conjugations).3. Use non-nucleophilic buffers like PBS or HEPES.4. Increase the molar excess of the PEG linker or extend the reaction time. |
| High Polydispersity or Aggregation in SEC Analysis | 1. Cross-linking between target molecules.2. Non-specific binding of the conjugate to the column.3. Inappropriate mobile phase. | 1. Optimize the molar ratio of PEG linker to the target molecule.2. Use a mobile phase with appropriate ionic strength and pH to minimize non-specific interactions.3. Filter the sample before injection to remove large aggregates. |
| Inaccurate Quantification with Spectrophotometric Assays | 1. High background signal from reagents.2. Interference from the target molecule's intrinsic absorbance/fluorescence.3. Incomplete removal of unreacted PEG linker. | 1. Run a blank sample containing all components except the molecule of interest.2. Create a standard curve using the unconjugated target molecule to subtract its contribution.3. Purify the conjugate using methods like dialysis or size-exclusion chromatography before quantification. |
| MALDI-TOF Spectrum Shows Broad or Unresolved Peaks | 1. Heterogeneity of the starting material.2. Inefficient ionization.3. Presence of salts or detergents. | 1. Purify the starting materials before conjugation.2. Optimize the laser intensity and matrix selection.3. Desalt the sample thoroughly before analysis. |
Experimental Protocols
Protocol 1: TNBSA Assay for Primary Amine Quantification
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method to quantify the number of unreacted primary amines after conjugation.
Methodology:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the unconjugated amine-containing molecule (e.g., 0-100 µM) in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
-
Sample Preparation:
-
Dilute the conjugated sample and the unconjugated control to fall within the range of the standard curve.
-
-
Reaction:
-
Add 50 µL of each standard and sample to a 96-well plate.
-
Add 25 µL of 0.1% (w/v) TNBSA solution to each well.
-
Incubate the plate at 37°C for 1-2 hours in the dark.
-
-
Measurement:
-
Measure the absorbance at 335 nm using a plate reader.
-
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of primary amines in the samples from the standard curve.
-
The conjugation efficiency can be calculated as: Efficiency (%) = (1 - (Amine concentration in conjugate / Amine concentration in unconjugated control)) * 100
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Conjugate Analysis
SEC separates molecules based on their hydrodynamic radius. Conjugation of a PEG linker increases the size of the target molecule, leading to an earlier elution time.
Methodology:
-
System Setup:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Sample Preparation:
-
Filter the conjugated sample and the unconjugated control through a 0.22 µm filter.
-
-
Injection and Elution:
-
Inject a defined volume (e.g., 100 µL) of the sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
-
Detection:
-
Monitor the elution profile using a UV detector at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins).
-
-
Analysis:
-
Compare the chromatograms of the conjugated sample and the unconjugated control.
-
The appearance of a new peak with a shorter retention time indicates successful conjugation.
-
The relative area of the conjugated and unconjugated peaks can be used to estimate the conjugation efficiency.
-
Visual Diagrams
Caption: Workflow for PEGylation and subsequent analysis.
Caption: Troubleshooting logic for low conjugation efficiency.
Validation & Comparative
A Head-to-Head Comparison of Amino-PEG12-Acid and Other PEG Linkers for Enhanced Antibody-Drug Conjugate Performance
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an in-depth, objective comparison of Amino-PEG12-Acid with other linear and branched PEG linkers, supported by experimental data to inform the rational design of next-generation ADCs.
The incorporation of PEG spacers within the linker of an ADC can profoundly influence its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The introduction of hydrophilic PEG linkers can mitigate these challenges, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[1][] This guide will delve into the comparative performance of this compound against other PEGylated linkers, focusing on the impact of PEG chain length and architecture.
Comparative Analysis of PEG Linker Performance
The optimal PEG linker is a delicate balance between enhancing hydrophilicity and pharmacokinetic properties, without diminishing the potency of the cytotoxic payload. The following tables summarize quantitative data from various studies, offering a comparative view of key performance metrics across different PEG linker lengths and architectures.
Table 1: Impact of Linear PEG Linker Length on ADC Pharmacokinetics in Rodents
| Linker Type | Number of PEG Units | Clearance Rate (mL/day/kg) | Plasma Half-Life (t½) | Area Under the Curve (AUC) |
| Non-PEGylated | 0 | High (~15) | Short | Low |
| Amino-PEG2-Acid | 2 | Moderate (~10) | Increased | Moderate |
| Amino-PEG4-Acid | 4 | Moderate (~7) | Increased | Moderate |
| Amino-PEG8-Acid | 8 | Low (~5) | Long | High |
| This compound | 12 | Low (~5) | Long | High |
| Amino-PEG24-Acid | 24 | Low (~5) | Long | High |
Data adapted from preclinical studies.[3][4] Absolute values can vary based on the specific antibody, payload, and animal model.
Table 2: Impact of PEG Linker Architecture on ADC Pharmacokinetics (High DAR)
| Linker Architecture | Total PEG Units | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) |
| Linear (L-PEG24) | 24 | High | Low |
| Pendant (P-(PEG12)2) | 24 (2x12) | Low | ~3-fold Higher |
Data from a study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate with a DAR of 8.[5]
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Type | Number of PEG Units | Target Cell Line | IC50 (nM) - Representative Data |
| Non-PEGylated | 0 | HER2+ (NCI-N87) | ~1.0 |
| Short PEG (e.g., 4kDa) | ~90 | HER2+ (NCI-N87) | ~6.5 (4.5-fold increase) |
| Long PEG (e.g., 10kDa) | ~227 | HER2+ (NCI-N87) | ~22.5 (22-fold increase) |
| PEG8 | 8 | CD30+ (L540cy) | No significant change |
| PEG12 | 12 | CD30+ (L540cy) | No significant change |
| PEG24 | 24 | CD30+ (L540cy) | No significant change |
Cytotoxicity can be context-dependent. Some studies with miniaturized drug conjugates show a decrease in potency with longer PEG chains, while others on full antibody ADCs show minimal impact.
Table 4: Impact of PEG Linker Length on In Vivo Efficacy
| Linker Type | Number of PEG Units | Tumor Model | Tumor Growth Inhibition |
| Non-PEGylated | 0 | L540cy Xenograft | ~11% |
| Amino-PEG2-Acid | 2 | L540cy Xenograft | 35-45% |
| Amino-PEG4-Acid | 4 | L540cy Xenograft | 35-45% |
| Amino-PEG8-Acid | 8 | L540cy Xenograft | 75-85% |
| This compound | 12 | L540cy Xenograft | 75-85% |
| Amino-PEG24-Acid | 24 | L540cy Xenograft | 75-85% |
Data from a study investigating ADCs with varying PEG side chain lengths in a xenograft mouse model.
Key Experimental Methodologies
Detailed experimental protocols are crucial for the accurate evaluation and comparison of ADCs with different PEG linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., HER2-positive NCI-N87 or CD30-positive L540cy) are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.
-
ADC Treatment: A series of dilutions of the ADCs with different PEG linkers are prepared in the cell culture medium. The medium in the wells is replaced with the ADC solutions. Control wells with untreated cells and cells treated with the unconjugated antibody are included.
-
Incubation: The plate is incubated for a period that allows for ADC internalization and the induction of cell death, typically 72 to 120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each ADC concentration relative to the untreated control. A dose-response curve is plotted, and the IC50 value is determined using appropriate software.
ADC Stability Analysis (Size-Exclusion Chromatography - SEC)
SEC is employed to quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC, providing a measure of its physical stability.
-
Sample Preparation: The ADC is incubated in plasma (human or mouse) at 37°C. Aliquots are collected at various time points (e.g., 0, 24, 48, 72 hours).
-
Chromatography: The samples are injected into an SEC column. The mobile phase is typically a phosphate-based buffer.
-
Detection: The eluent is monitored by a UV detector at 280 nm.
-
Data Analysis: The chromatogram will show peaks corresponding to the monomeric ADC and any high molecular weight aggregates. The area of each peak is integrated to determine the percentage of monomer and aggregates over time. A lower percentage of aggregates indicates better stability.
Pharmacokinetic (PK) Study in Rodents
This study evaluates the in vivo behavior of ADCs, including their clearance rate and half-life.
-
Animal Model: Healthy mice or rats are used.
-
Administration: ADCs with different PEG linkers are administered intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) after injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADCs in a living organism.
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells (e.g., L540cy).
-
Treatment: Once the tumors reach a predetermined size, the mice are treated with the ADCs containing different PEG linkers, a vehicle control, and a non-binding antibody control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a specified size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linkers
The following diagrams illustrate the key concepts discussed in this guide.
Discussion and Conclusion
The strategic incorporation of PEG linkers is a powerful approach to optimizing the therapeutic potential of ADCs. The compiled data indicates that increasing the PEG linker length generally enhances the pharmacokinetic profile of an ADC, leading to reduced clearance and prolonged circulation. This often translates to improved in vivo efficacy, particularly for ADCs with hydrophobic payloads. Studies suggest that a PEG length of 8 to 12 units often provides an optimal balance of improved pharmacokinetics and potent anti-tumor activity.
The architecture of the PEG linker also plays a significant role, especially for ADCs with a high drug-to-antibody ratio. A branched or pendant configuration, such as a P-(PEG12)2 linker, can more effectively shield the hydrophobic payload, leading to superior pharmacokinetic properties compared to a linear PEG linker of the same total length.
The impact of PEG linker length on in vitro cytotoxicity appears to be more variable and may depend on the specific ADC format. While some studies with miniaturized drug conjugates have reported a decrease in potency with longer PEG chains, other studies with full-sized antibodies have shown no significant impact.
References
The Influence of PEG Chain Length: A Comparative Analysis of Amino-PEG12-Acid and Its Shorter and Longer Homologs
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Among the myriad of available options, heterobifunctional polyethylene glycol (PEG) linkers, such as Amino-PEG-Acid derivatives, offer a versatile platform to modulate the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of Amino-PEG12-Acid with its shorter (Amino-PEG4-Acid) and longer (Amino-PEG24-Acid) chain counterparts, supported by physicochemical data and relevant experimental protocols.
The fundamental role of the PEG linker is to covalently attach a payload—be it a small molecule drug, a peptide, or a protein—to a targeting moiety, such as an antibody. The length of the PEG chain is a key determinant of the conjugate's performance, influencing its solubility, stability, steric hindrance, and in vivo disposition.[1]
Physicochemical Properties: A Quantitative Comparison
The choice of PEG linker length directly impacts the fundamental properties of the molecule. As the number of PEG units increases, so do the molecular weight and the overall length of the linker. This, in turn, influences the hydrophilicity and hydrodynamic radius of the resulting conjugate.
| Property | Amino-PEG4-Acid | This compound | Amino-PEG24-Acid |
| Synonyms | NH2-PEG4-CH2CH2COOH | H2N-PEG12-CH2CH2COOH, Amino-PEG12-propionic acid | H2N-PEG24-CH2CH2COOH |
| CAS Number | 663921-15-1[2] | 1415408-69-3[3] | 2563873-76-5[4] |
| Molecular Formula | C11H23NO6[2] | C27H55NO14 | C51H103NO26 |
| Molecular Weight | 265.31 g/mol | 617.73 g/mol | 1146.37 g/mol |
| Solubility | Soluble in water | Aqueous soluble | Good water solubility |
| Appearance | Liquid gel or powder | Solid | Solid powder |
Impact on Performance: A Balancing Act
The selection of the optimal PEG chain length is a trade-off between several competing factors. Longer PEG chains generally impart greater hydrophilicity, which can be crucial for solubilizing hydrophobic payloads and preventing aggregation. Conversely, shorter PEG linkers may be preferred where minimizing steric hindrance is a priority to maintain high binding affinity.
Solubility and Hydrophilicity
The ethylene glycol repeating units in the PEG chain form hydrogen bonds with water, rendering these linkers highly water-soluble. Increasing the number of PEG units from 4 to 24 significantly enhances the hydrophilic character of the linker. This property is particularly advantageous when conjugating poorly soluble drugs, as it can improve the overall solubility and stability of the resulting ADC or PROTAC.
Steric Hindrance and Binding Affinity
While beneficial for solubility and shielding from enzymatic degradation, longer PEG chains can introduce greater steric hindrance. This may negatively impact the binding of an antibody to its target antigen or the formation of a productive ternary complex in the case of a PROTAC. Therefore, a shorter linker like Amino-PEG4-Acid might be advantageous in scenarios where the binding interface is sensitive to steric bulk.
Pharmacokinetics and In Vivo Disposition
In the context of drug delivery, a longer PEG linker can increase the hydrodynamic radius of the conjugate, leading to a prolonged circulation half-life by reducing renal clearance. This can be beneficial for improving the therapeutic window of a drug. However, it is important to note that excessively long PEG chains can lead to accumulation in tissues.
Application in PROTACs
The linker length in a PROTAC is a critical determinant of its efficacy. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric clashes, while a linker that is too long may result in a non-productive complex. The choice between a shorter, medium, or longer Amino-PEG-Acid linker will be highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Accurate characterization of Amino-PEG-Acid linkers and their conjugates is essential for understanding their behavior. Below are detailed protocols for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Amino-PEGn-Acid compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
Protocol:
-
Add an excess amount of the Amino-PEGn-Acid compound to a vial containing a known volume of PBS (e.g., 1 mL).
-
Cap the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the aqueous solubility based on the measured concentration and the dilution factor.
Determination of Partition Coefficient (logP)
The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.
Materials:
-
Amino-PEGn-Acid compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol) or PBS pH 7.4
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Prepare a stock solution of the Amino-PEGn-Acid compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a centrifuge tube containing equal volumes of n-octanol and water (or PBS).
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the compound.
-
Allow the two phases to separate by gravity or by centrifugation at a low speed.
-
Carefully collect a sample from both the n-octanol (upper) and aqueous (lower) phases.
-
Analyze the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizing the Concepts
To further illustrate the relationships and processes described, the following diagrams are provided.
Caption: A simplified workflow for bioconjugation using Amino-PEG-Acid linkers.
Caption: The mechanism of action for a PROTAC utilizing a PEG linker.
Conclusion
The selection of an Amino-PEG-Acid linker with an appropriate chain length is a critical parameter in the design of bioconjugates, ADCs, and PROTACs. While shorter PEG chains, such as in Amino-PEG4-Acid, may be advantageous for minimizing steric hindrance, longer chains, as in this compound and Amino-PEG24-Acid, offer enhanced solubility and the potential for a longer in vivo half-life. The optimal choice is contingent upon the specific application and the desired balance between these properties, which must be determined empirically for each unique conjugate. This guide provides a foundational understanding to aid in the rational selection of these versatile linkers.
References
A Comparative Guide to the Characterization of Amino-PEG12-Acid Conjugates by HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. Amino-PEG12-Acid is a discrete polyethylene glycol (PEG) linker that provides a hydrophilic spacer to improve the solubility and pharmacokinetic properties of conjugated molecules.[1] This guide offers an objective comparison of the analytical characterization of this compound conjugates with alternative linker technologies, supported by representative experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Comparison of Linker Technologies in Bioconjugation
The choice of linker is a crucial element in the design of bioconjugates like antibody-drug conjugates (ADCs), as it significantly impacts stability, pharmacokinetics, and overall performance.[2] While this compound serves as a valuable tool, various alternatives exist, each with distinct properties. The following table compares key characteristics of different linker types.
| Feature | This compound (Short-Chain Linear PEG) | Long-Chain Linear PEG (e.g., PEG24) | Branched PEG | Polypeptide Linker (e.g., (Gly-Ser)n) |
| Structure | Linear, discrete length (12 ethylene oxide units) | Linear, discrete or polydisperse | Multiple PEG arms from a central core[3] | Sequence of amino acids |
| Hydrophilicity | High | Very High | Very High | Tunable, generally hydrophilic |
| Conjugation Chemistry | Amine and carboxyl end-groups for versatile conjugation[4] | Similar to short-chain PEGs | Multiple attachment points possible[3] | Standard peptide coupling |
| Impact on Solubility | Good improvement for hydrophobic molecules | Excellent improvement | Excellent improvement | Good improvement |
| Impact on Stability | Protects against enzymatic degradation | Enhanced protection due to larger size | Superior protection and stability | Biodegradable, stability can be engineered |
| Pharmacokinetics | Moderate increase in half-life | Significant increase in half-life | Significant increase in half-life and reduced clearance | Tunable pharmacokinetics |
| Immunogenicity | Low, but potential for anti-PEG antibodies | Higher potential for anti-PEG antibodies | May reduce immunogenicity compared to linear PEGs of similar MW | Generally low and can be optimized |
| Homogeneity of Conjugate | High (due to discrete length) | Can be lower if polydisperse PEG is used | High | High |
Experimental Characterization Workflow
The robust characterization of this compound conjugates involves a multi-step analytical workflow to assess purity, identity, and homogeneity. This typically includes separation by HPLC followed by mass determination and structural analysis by mass spectrometry.
References
Assessing the In Vivo Stability of Amino-PEG12-Acid Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical attribute in the design of targeted therapeutics, such as antibody-drug conjugates (ADCs), profoundly influencing their efficacy and safety profiles. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its payload at the target site. This guide provides a comparative analysis of the in vivo stability of Amino-PEG12-Acid linkers, benchmarking them against other commonly used linker technologies with supporting experimental data.
Understanding Linker Stability in a Biological Milieu
The stability of a linker in vivo is primarily challenged by two main degradation pathways: enzymatic and hydrolytic cleavage. The polyethylene glycol (PEG) backbone of the this compound linker is generally considered biocompatible and relatively resistant to enzymatic degradation. The primary points of potential cleavage are the amide bonds formed when the terminal amino and acid groups are conjugated to a payload and a targeting moiety. The stability of these bonds is crucial for the overall in vivo performance of the conjugate.
Comparative In Vivo Stability of Linker Technologies
Direct in vivo stability data for the this compound linker is not extensively published. However, by examining data from discrete PEG linkers of varying lengths and other hydrophilic linkers, we can extrapolate its likely performance. The inclusion of a hydrophilic PEG spacer, such as the 12-unit chain in this compound, is known to improve the pharmacokinetic properties of bioconjugates, often leading to a longer circulation half-life.
Below is a summary of quantitative data for different linker classes to provide a comparative landscape for assessing the probable in vivo stability of an this compound-based conjugate.
| Linker Type | Example Conjugate/System | Animal Model | Key Stability Finding (Half-life or % Intact) | Reference(s) |
| Discrete PEG | Affibody-Drug Conjugate (4 kDa PEG) | Mouse | 2.5-fold increase in half-life compared to no PEG.[1] | [1] |
| Affibody-Drug Conjugate (10 kDa PEG) | Mouse | 11.2-fold increase in half-life compared to no PEG.[1] | [1] | |
| Trastuzumab (Short PEG8) | Mouse | Faster blood clearance compared to non-PEGylated antibody.[1] | ||
| ADC with pendant (PEG12)2 linker | Mouse | Slower clearance and ~3-fold higher AUC compared to a linear PEG24 linker. | ||
| Peptide (Cleavable) | Val-Cit-PABC-MMAE ADC | Mouse | Half-life of ~144 hours (6 days). | |
| Glutamic acid–valine–citrulline (EVCit) ADC | Mouse | Highly stable in mouse plasma with minimal premature cleavage. | ||
| Hydrazone (Cleavable) | Phenylketone-derived hydrazone linker | Human & Mouse Plasma | t1/2 = 2 days. | |
| Carbonate linker | Human & Mouse Plasma | t1/2 = 36 hours. | ||
| Disulfide (Cleavable) | DM1 conjugate via disulfide linker | Mouse | >50% of the drug remained attached after 7 days. | |
| Non-Cleavable | SMCC-DM1 (Thioether) | Mouse | 29% decrease in drug-to-antibody ratio (DAR) after 7 days. | |
| CX-DM1 (Triglycyl peptide) | Mouse | Half-life of 9.9 days (comparable to the stable SMCC-DM1 linker). |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in the antibody, payload, conjugation chemistry, and analytical methods used.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in assessing linker stability, the following diagrams have been generated using Graphviz.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability, clearance, and pharmacokinetic profile of an ADC.
Materials:
-
Test ADC with this compound linker.
-
Control ADCs with alternative linkers.
-
Appropriate animal model (e.g., female BALB/c mice, 6-8 weeks old).
-
Sterile, biocompatible buffer for ADC formulation (e.g., PBS, pH 7.4).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Analytical instrumentation for quantification (ELISA reader or LC-MS/MS system).
Methodology:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to cohorts of mice.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or via retro-orbital sinus at multiple time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification: Analyze the plasma samples to determine the concentration of the total antibody and the antibody-conjugated drug using validated ELISA or LC-MS/MS methods.
-
Data Analysis: Calculate pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), using appropriate pharmacokinetic software.
Quantification of ADC Components by ELISA
Objective: To quantify the concentration of total antibody and antibody-conjugated drug in plasma samples to assess linker stability over time.
Methodology:
1. Total Antibody Quantification (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the ADC's antibody component (e.g., anti-human IgG). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 2% BSA in PBS).
-
Sample Incubation: Add diluted plasma samples and a standard curve of the unconjugated antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration is determined by comparison to the standard curve.
2. Conjugated Antibody Quantification (Antigen-Capture ELISA):
-
Coating: Coat a 96-well plate with the antigen recognized by the ADC's antibody.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the intact ADC.
-
Detection: Use an enzyme-conjugated antibody that detects the payload or a feature of the linker-payload complex.
-
Substrate Addition and Measurement: Proceed as with the total antibody ELISA.
Data Interpretation: A faster decrease in the concentration of the conjugated antibody compared to the total antibody indicates in vivo linker cleavage.
Quantification of ADC Components by LC-MS/MS
Objective: To provide a detailed analysis of ADC stability, including the characterization of different drug-loaded species and the quantification of prematurely released payload.
Methodology:
1. Intact ADC Analysis (Top-down or Middle-up Approach):
-
Immuno-affinity Capture: Use magnetic beads coated with a capture reagent (e.g., anti-human Fc antibody) to isolate the ADC from the plasma matrix.
-
Elution and Reduction (for middle-up): Elute the captured ADC. For middle-up analysis, partially reduce the ADC to separate heavy and light chains.
-
LC-MS/MS Analysis: Analyze the intact or partially reduced ADC using a high-resolution mass spectrometer coupled with liquid chromatography. This allows for the determination of the distribution of different drug-to-antibody ratio (DAR) species over time. A decrease in the average DAR indicates payload deconjugation.
2. Released Payload Quantification (Bottom-up Approach):
-
Protein Precipitation: Add an internal standard to the plasma sample, followed by an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Supernatant Analysis: Centrifuge the sample and analyze the supernatant containing the free payload by LC-MS/MS.
-
Quantification: Use a standard curve of the free payload to quantify the amount of prematurely released drug in the plasma samples.
Conclusion
The in vivo stability of linkers is a cornerstone of developing successful and safe targeted therapies. While direct quantitative data for the this compound linker is emerging, the existing body of research on discrete PEG linkers provides a strong basis for its favorable pharmacokinetic profile. The hydrophilic and flexible nature of the PEG12 chain is anticipated to enhance solubility, reduce aggregation, and prolong circulation half-life, contributing to overall stability. However, the ultimate performance will also depend on the specific antibody, payload, and the chemistry used for conjugation. Rigorous in vivo evaluation using the detailed protocols provided in this guide is essential to fully characterize the stability of any new bioconjugate and to select the most promising candidates for clinical development. The continued innovation in linker technology, including the use of well-defined, discrete PEG linkers like this compound, holds great promise for advancing the field of targeted drug delivery.
References
A Comparative Guide to Site-Specific Antibody Conjugation: Amino-PEG12-Acid vs. Thiol-Maleimide Chemistry
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has underscored the critical need for precise control over conjugation chemistry. Site-specific conjugation methods have emerged as a superior alternative to random stochastic approaches (e.g., lysine conjugation), which often yield heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and suboptimal performance[1][2]. By ensuring a uniform DAR and specific payload placement, site-specific methods can significantly improve an ADC's therapeutic index, stability, and pharmacokinetic profile[3][4].
This guide provides an objective comparison of two prominent site-specific conjugation strategies. The first utilizes an Amino-PEG12-Acid linker , a versatile hydrophilic linker, often employed in enzymatic or unnatural amino acid-based methods. The second is the widely adopted engineered cysteine-maleimide approach. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal strategy for their drug development programs.
Methodology Overview
1. Site-Specific Conjugation via this compound:
This strategy leverages the bifunctional nature of the this compound linker. The primary amine (-NH2) can be site-specifically coupled to an antibody using enzymatic methods, while the terminal carboxylic acid (-COOH) is used to attach the payload, typically via an activated ester like an NHS ester[5]. A prime example is the use of microbial transglutaminase (MTGase), an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. By engineering a specific glutamine (Q) tag onto the antibody, the Amino-PEG12-linker can be directed to a predetermined location, ensuring site-specificity. The hydrophilic 12-unit PEG chain enhances solubility and can improve the ADC's pharmacokinetic properties.
2. Site-Specific Conjugation via Engineered Cysteine:
This well-established method involves genetically engineering one or more cysteine residues into the antibody backbone at specific locations. Native inter-chain disulfide bonds are first reduced to expose reactive thiol (-SH) groups. A payload functionalized with a maleimide group is then reacted with these thiols to form a stable thioether bond. This technique, often referred to as THIOMAB technology, allows for precise control over the conjugation site and produces ADCs with a defined DAR, typically 2 or 4.
Quantitative Performance Comparison
The choice of conjugation site and linker chemistry profoundly impacts the biological activity and stability of an ADC. The following table summarizes key performance data from studies evaluating site-specific ADCs, highlighting the influence of PEGylation and conjugation location. While direct head-to-head data for this compound is limited, the presented data on various PEG linkers provides a strong surrogate for expected performance.
| Parameter | Site-Specific ADC (PEG Linker) | Site-Specific ADC (Non-PEG Linker) | Key Observations & References |
| Plasma Clearance | Slower clearance, approaching that of the naked antibody. | Faster clearance, especially with hydrophobic payloads. | A clear relationship exists between PEG chain length and plasma clearance. A threshold of ~PEG8 was sufficient to minimize clearance, with longer chains (like PEG12) providing similar benefits. |
| In Vitro Cytotoxicity (IC50) | 0.07 nM (Light Chain conj.)0.08 - 0.16 nM (Heavy Chain conj.) | 0.22 nM (Light Chain conj.)0.61 - 1.28 nM (Heavy Chain conj.) | PEG linkers can improve the potency of ADCs, particularly when conjugated to certain heavy chain sites. Conjugation on the light chain showed superior potency for both linker types. |
| Linker Stability in Plasma | Higher stability, especially for sites prone to deconjugation. | Stability is highly dependent on the conjugation site. | PEG structures can suppress payload deconjugation, enhancing linker stability for sites like HC-S400C that show lower stability with non-PEG linkers. |
| Therapeutic Window | Wider therapeutic window due to improved pharmacokinetics and tolerability. | Narrower therapeutic window, especially for higher DAR conjugates. | Conjugates with sufficient PEG length to minimize plasma clearance demonstrate a wider therapeutic window in vivo. |
Experimental Workflows & Chemical Pathways
Visualizing the experimental process and underlying chemistry is crucial for understanding and implementing these techniques.
References
- 1. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
Beyond PEGylation: A Comparative Guide to Alternatives for Nanoparticle Functionalization
For researchers, scientists, and drug development professionals seeking to enhance the performance of nanoparticle-based therapeutics, moving beyond traditional PEGylation is becoming increasingly critical. While Poly(ethylene glycol) (PEG) has long been the gold standard for improving nanoparticle stability and circulation time, concerns regarding its immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have spurred the development of innovative alternatives. This guide provides an objective comparison of three promising alternatives to Amino-PEG12-Acid for nanoparticle functionalization: Polysarcosine (pSar), Poly(2-oxazolines) (POx), and Zwitterionic Polymers.
This guide delves into the performance of these alternatives, supported by experimental data, and provides detailed methodologies for key experiments to aid in your research and development endeavors.
Performance Comparison: PEG vs. Novel Alternatives
The selection of a surface functionalization agent is a critical parameter in nanoparticle design, directly impacting its stability, biocompatibility, drug loading capacity, and cellular uptake. The following tables summarize the quantitative performance of pSar, POx, and zwitterionic polymers in comparison to PEG-functionalized nanoparticles.
Table 1: Physicochemical Properties and Stability
| Functionalization Agent | Nanoparticle Core | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability in Serum | Reference |
| PEG | Lipid Nanoparticle | 78 | < 0.2 | -5 to +5 | Moderate | [1] |
| Polysarcosine (pSar) | Lipid Nanoparticle | 145 | < 0.2 | -5 to +5 | High | [1][2] |
| Poly(2-oxazoline) (POx) | Lipid Nanoparticle | ~100 | < 0.2 | Neutral | High | [1] |
| Zwitterionic Polymer | Gold Nanoparticle | ~25 | < 0.3 | ~0 | High | [3] |
Table 2: Biocompatibility and In Vitro Performance
| Functionalization Agent | Cell Line | IC50 (µg/mL) | Cellular Uptake Efficiency | Immunogenicity | Reference |
| PEG | Various | Generally high | Moderate | Can elicit anti-PEG antibodies | |
| Polysarcosine (pSar) | hPBMCs | High | High | Low | |
| Poly(2-oxazoline) (POx) | Various | High | High | Low | |
| Zwitterionic Polymer | A549 | > 1000 | High | Very Low |
Table 3: Drug Loading and Release
| Functionalization Agent | Nanoparticle System | Drug | Drug Loading Efficiency (%) | Release Profile | Reference |
| PEG | PLGA-co-PEG | Doxorubicin | ~3% | Biphasic, faster with higher PEG % | |
| Polysarcosine (pSar) | Lipid Nanoparticle | mRNA | High encapsulation efficiency | Sustained | |
| Poly(2-oxazoline) (POx) | Micelles | Paclitaxel | Up to 40% w/w | Sustained | |
| Zwitterionic Polymer | PLA-SB conjugate | Paclitaxel | Not applicable (conjugate) | Sustained |
Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for the functionalization of nanoparticles with the discussed alternatives.
Protocol 1: Functionalization of Gold Nanoparticles with Zwitterionic Polymers
This protocol is adapted from the synthesis of thiol-functionalized polymethacryloyloxyethyl phosphorylcholine (pMPC) coated gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Thiol-functionalized pMPC
-
Sodium borohydride (NaBH4)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of Thiol-functionalized pMPC: Synthesize pMPC via photoinitiated free radical polymerization with a radical addition-fragmentation chain transfer (RAFT) agent in a non-toxic solvent.
-
Cleavage of RAFT agent: Reduce the end-function of the pMPC polymers using NaBH4 to expose the thiol group.
-
Ligand Exchange: Mix the thiol-functionalized pMPC with the citrate-stabilized AuNPs solution. The thiol groups will displace the citrate ions on the AuNP surface.
-
Purification: Purify the zwitterionic polymer-coated AuNPs by centrifugation and redispersion in PBS to remove excess polymer.
Protocol 2: Preparation of Polysarcosine-Functionalized Lipid Nanoparticles (LNPs)
This protocol is based on the formulation of pSar-functionalized mRNA LNPs.
Materials:
-
Ionizable lipid (e.g., DODMA or MC3)
-
Helper lipid (e.g., DOPE or DOPC)
-
Cholesterol
-
pSar-lipid conjugate
-
mRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4)
Procedure:
-
Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and pSar-lipid conjugate in ethanol.
-
Aqueous Phase Preparation: Dissolve the mRNA in citrate buffer.
-
Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the aqueous mRNA solution using a microfluidic mixing device.
-
Dialysis: Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH.
-
Concentration and Sterilization: Concentrate the LNP suspension using a centrifugal filter and sterilize by passing through a 0.22 µm filter.
Protocol 3: Synthesis of Poly(2-oxazoline)-block-PLGA Nanoparticles
This protocol describes the synthesis of PEtOx-b-PLGA copolymers for nanoparticle formulation.
Materials:
-
Hydroxy-terminated Poly(2-ethyl-2-oxazoline) (PEtOx-OH)
-
Lactide
-
Glycolide
-
Tin(II) ethylhexanoate (Sn(Oct)2) catalyst
Procedure:
-
Ring-Opening Polymerization: Perform a ring-opening polymerization of lactide and glycolide in the melt, using PEtOx-OH as a macroinitiator and Sn(Oct)2 as a catalyst.
-
Copolymer Purification: Dissolve the resulting PEtOx-b-PLGA copolymer in a suitable solvent and precipitate in a non-solvent to purify.
-
Nanoparticle Formulation: Formulate nanoparticles using the purified copolymer via a nanoprecipitation method. Dissolve the copolymer in a water-miscible organic solvent and add this solution dropwise to water under stirring. The nanoparticles will self-assemble as the solvent diffuses.
-
Solvent Removal: Remove the organic solvent by dialysis or evaporation.
Cellular Uptake and Signaling Pathways
The surface chemistry of a nanoparticle dictates its interaction with the cell membrane and the subsequent internalization pathway. Understanding these pathways is crucial for designing nanoparticles that can efficiently deliver their cargo to the desired subcellular location.
General Nanoparticle Endocytosis Pathways
Nanoparticles are primarily internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The preferred pathway is influenced by nanoparticle size, shape, and surface charge.
Uptake of Polysarcosine (pSar) Functionalized Nanoparticles
Studies suggest that pSar-functionalized nanoparticles exhibit a "stealth" behavior similar to PEG, reducing non-specific protein adsorption and leading to prolonged circulation. Their cellular uptake is thought to be primarily mediated by endocytic pathways, with the potential for enhanced uptake compared to PEGylated counterparts in certain cell types. The exact mechanisms are still under investigation but are likely influenced by the specific cell type and the presence of targeting ligands.
Uptake of Poly(2-oxazoline) (POx) Functionalized Nanoparticles
POx-functionalized nanoparticles also exhibit excellent "stealth" properties. Their cellular uptake can be tuned by modifying the polymer side chains. For instance, functionalization with targeting moieties like RGD peptides can enhance receptor-mediated endocytosis in cancer cells. The length of the POx chain can also influence the internalization kinetics.
Uptake of Zwitterionic Polymer Coated Nanoparticles
Zwitterionic surfaces are known for their excellent resistance to protein fouling, which translates to reduced non-specific interactions with cells. However, studies have shown that zwitterionic polymer-coated nanoparticles can still be efficiently internalized by cells. The uptake mechanism can be influenced by the specific chemistry of the zwitterionic group and the cell type. For instance, some zwitterionic coatings have been shown to promote uptake via caveolae-mediated endocytosis.
References
- 1. One moment, please... [dahlmanlab.org]
- 2. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zwitterionic Polymer Coatings Enhance Gold Nanoparticle Stability and Uptake in Various Biological Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to inform the design of next-generation protein degraders.
PROTACs have emerged as a powerful therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker is not merely a passive spacer; its length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] An optimal PEG linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[3] A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding.[3]
To illustrate the impact of PEG linker length on PROTAC performance, we present a summary of quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα).
Case Study 1: BRD4-Targeting PROTACs
BRD4 is a well-established therapeutic target in various cancers. The following table summarizes the degradation efficiency (DC50 and Dmax) of BRD4-targeting PROTACs with different PEG linker lengths.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | 8-atom PEG linker | ~1.8 | >95 | |
| dBET57 | BRD4 | CRBN | 2-atom PEG linker | >1000 | <20 | |
| BETd-24-6 | BRD4 | CRBN | 6-unit PEG linker | ~5 | >90 | |
| ARV-825 | BRD4 | CRBN | 13-atom PEG linker | 1.3 | >98 |
As the data indicates, a shorter PEG linker in dBET57 resulted in a significant loss of degradation activity compared to the longer linkers in dBET1 and BETd-24-6. This highlights the critical importance of sufficient linker length to enable productive ternary complex formation.
Case Study 2: ERα-Targeting PROTACs
The estrogen receptor α (ERα) is a key driver in breast cancer. Studies on ERα-targeting PROTACs have also demonstrated a clear dependence on linker length for optimal degradation.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition (atom length) | IC50 (µM) | Reference |
| PROTAC (9-atom) | ERα | VHL | Alkyl/PEG | 140 | |
| PROTAC (16-atom) | ERα | VHL | Alkyl/PEG | 26 | |
| PROTAC (>16-atom) | ERα | VHL | Alkyl/PEG | >200 |
In this study, a 16-atom linker demonstrated the highest potency in reducing cell viability, with both shorter and longer linkers showing significantly reduced activity. This underscores the concept of an optimal linker length "sweet spot" for a given PROTAC system.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action leading to targeted protein degradation.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of the target protein following PROTAC treatment.
-
Cell Treatment: Plate cells and treat with varying concentrations of PROTACs with different PEG linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated samples. Calculate DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the cytotoxic effects of the PROTACs on the cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTACs.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition and Signal Detection:
-
MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours). To observe ubiquitination, it is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated protein.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform western blotting on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Signaling Pathways
Understanding the signaling pathways of the target proteins provides context for the therapeutic strategy of their degradation.
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes like c-Myc. Its degradation by PROTACs disrupts these oncogenic signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified BRD4 signaling pathway and its disruption by a PROTAC.
Estrogen Receptor α (ERα) Signaling Pathway
ERα is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation and survival, particularly in breast cancer. PROTAC-mediated degradation of ERα is a promising strategy to overcome resistance to traditional endocrine therapies.
Caption: Estrogen Receptor α signaling pathway and its inhibition by a PROTAC.
References
Safety Operating Guide
Navigating the Disposal of Amino-PEG12-Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential information and a step-by-step operational plan for the proper disposal of Amino-PEG12-Acid, a bifunctional PEG linker commonly used in bioconjugation and drug delivery research.
This compound is characterized by a polyethylene glycol (PEG) backbone, a primary amine group, and a terminal carboxylic acid. While polyethylene glycols are generally considered to be of low toxicity and biodegradable, the presence of reactive functional groups necessitates a careful and informed approach to its disposal. This document outlines the necessary safety precautions, waste characterization, and disposal procedures to ensure compliance and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Quantitative Data for Disposal Planning
| Parameter | Value/Recommendation | Notes |
| Chemical State | Solid or liquid solution | Handling procedures should be adjusted accordingly. |
| Water Solubility | High | This property is a key consideration for aqueous waste streams. |
| Toxicity Profile | Generally considered low toxicity | Based on the low toxicity of the PEG backbone. However, the reactivity of the amine and carboxylic acid groups should be considered. |
| Biodegradability | Expected to be biodegradable | Polyethylene glycols are known to be biodegradable. |
| Recommended PPE | Safety glasses, gloves, lab coat | Standard laboratory PPE is required. |
| Primary Disposal Route | Licensed Chemical Waste Contractor | This is the safest and most compliant method for disposal. |
| Secondary Disposal Consideration | Drain disposal (with restrictions) | Only for very dilute, neutralized, non-hazardous solutions and requires explicit approval from institutional EHS. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste characterization, potential neutralization, and selection of the appropriate disposal pathway.
1. Waste Characterization:
-
Identify Contaminants: Determine if the this compound waste is mixed with any hazardous materials, such as heavy metals, organic solvents, or other toxic chemicals.
-
Segregate Waste Streams: If mixed with hazardous materials, the entire waste mixture must be treated as hazardous and disposed of according to the specific requirements for the hazardous components. Do not mix with other waste streams.
2. Neutralization of Small Quantities (for potential drain disposal under EHS guidance):
-
Consult EHS: Before considering drain disposal, you must consult with and receive approval from your institution's EHS department.
-
Dilution: If approved, dilute the this compound solution with a large volume of water (e.g., at least 20 parts water to 1 part chemical solution).
-
pH Adjustment: Due to its amphoteric nature (containing both acidic and basic groups), the pH of the solution should be adjusted to a neutral range (typically between 6.0 and 8.0) as required by local wastewater regulations.
-
For acidic solutions, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate).
-
For basic solutions, slowly add a dilute solution of a weak acid (e.g., acetic acid).
-
-
Monitor pH: Use a calibrated pH meter or pH strips to monitor the pH during neutralization.
-
Final Flushing: Once neutralized, flush the solution down the drain with copious amounts of running water.
3. Disposal via Licensed Chemical Waste Contractor (Recommended):
-
Containerization: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" (if applicable, based on contaminants), the chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
-
Pickup Request: Arrange for pickup by your institution's designated licensed chemical waste disposal contractor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.
By adhering to these guidelines and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Essential Safety and Operational Guide for Handling Amino-PEG12-Acid
This guide provides crucial safety, handling, and disposal information for Amino-PEG12-Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Overview of this compound
This compound is a polyethylene glycol (PEG) derivative containing both a terminal amino group and a terminal carboxylic acid. These functional groups allow for its use as a linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] While specific toxicity data for this compound is not extensively documented, its chemical properties as a bifunctional molecule necessitate careful handling to avoid potential irritation and other health effects associated with its reactive functional groups.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The required level of protection may vary based on the scale of the experiment and the specific procedures involved.
| Body Part | Personal Protective Equipment | Material/Standard | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield. | ANSI Z87.1 certified. Polycarbonate lenses for impact resistance. | Protects against splashes of the chemical or its solutions which can cause eye irritation. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber. Must be inspected before use. | Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Body | Laboratory coat. For larger quantities, a chemically impervious apron is recommended. | Standard lab coat. For aprons, material should be resistant to acids and amines. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for handling powders. | For low-fume environments, an N95 mask may be suitable. For higher exposures or handling of fine powders, a full-face respirator with appropriate cartridges is recommended. | Minimizes inhalation of dust particles or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and dark place. Long-term storage is recommended at -20°C.[4] The product is typically shipped at ambient temperature and is stable for a few weeks under these conditions.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), and any hazard warnings.
3.2. Preparation of Solutions
-
Engineering Controls: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, use an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: this compound is soluble in water, DMSO, and DMF. Add the solvent slowly to the solid to avoid splashing.
-
Personal Protective Equipment: Wear all recommended PPE as outlined in the table above.
3.3. Use in Experiments
-
Reaction Setup: Set up experimental apparatus within the fume hood.
-
Spill Kit: Ensure a spill kit appropriate for handling acids and amines is readily available.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Disposal Plan
All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Chemical Waste: Collect all solutions and unused solid material in a designated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of in a designated solid hazardous waste container.
-
Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Visual Guides
The following diagrams illustrate the general workflow for handling this compound and a decision-making process for selecting the appropriate level of personal protective equipment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
